molecular formula C12H16N2O2 B556360 Ac-Phe-NHMe CAS No. 17186-60-6

Ac-Phe-NHMe

Cat. No.: B556360
CAS No.: 17186-60-6
M. Wt: 220.27 g/mol
InChI Key: RLHSJVFEMKHRDJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Phe-NHMe is a protected amino acid derivative extensively utilized as a fundamental building block in peptide research and structural biology. This compound serves as a quintessential model system for investigating the structural foundations of β-sheet formation, a prevalent secondary structure in proteins . Research employing isolated molecules in the gas phase, using techniques like laser spectroscopy, has provided detailed insights into the conformational preferences and hydrogen-bonding patterns of Ac-Phe-NHMe and its dimeric forms, shedding light on intrinsic molecular properties without solvent interference . The compound's value is further demonstrated in studies of conformationally constrained alpha/beta-peptides, where it acts as a reference point for understanding how backbone constraints influence folding and stability . Additionally, its analogue, Ac-(Z)-ΔPhe-NHMe, has been used in photoisomerization studies, highlighting the relevance of this chemical class in exploring dynamic molecular processes . This product is labeled "For Research Use Only" (RUO). RUO products are exclusively tailored for laboratory research purposes, such as fundamental scientific investigation, drug discovery, and the development of new diagnostic tools . They are not intended for use in the diagnosis, treatment, or management of human disease or health conditions. RUO products are exempt from the rigorous regulatory approvals required for in vitro diagnostic (IVD) medical devices and are not evaluated for diagnostic accuracy, specificity, or precision by regulatory authorities . This product must be used only by qualified researchers in controlled laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(15)14-11(12(16)13-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,16)(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHSJVFEMKHRDJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427187
Record name Nalpha-Acetyl-N-methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17186-60-6
Record name Nalpha-Acetyl-N-methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanisms of Action of Ac-Phe-NHMe in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-phenylalanine N'-methylamide (Ac-Phe-NHMe) is a small molecule whose biological activities remain largely uncharacterized in peer-reviewed literature. However, its structural similarity to other N-acetylated phenylalanine derivatives with known bioactivities suggests a strong potential for therapeutic relevance. This technical guide provides a comprehensive overview of the hypothesized mechanisms of action of Ac-Phe-NHMe. Drawing upon evidence from closely related compounds, we propose three primary putative mechanisms: (1) modulation of inflammatory pathways, particularly in chondrocytes; (2) inhibition of the ubiquitin-proteasome system through disruption of polyubiquitin chain elongation; and (3) interference with metabolic signaling, specifically the insulin signaling cascade. This document is designed to be a self-validating system, offering not only theoretical frameworks but also detailed, field-proven experimental protocols for researchers to investigate these hypotheses. By presenting causal relationships behind experimental choices and providing robust methodologies, this guide aims to empower researchers to rigorously evaluate the therapeutic potential of Ac-Phe-NHMe.

Introduction to Ac-Phe-NHMe: An Unexplored Derivative

Ac-Phe-NHMe is an N-acetylated derivative of the amino acid phenylalanine, featuring a methylamide group at the C-terminus. While direct studies on Ac-Phe-NHMe are scarce, the broader class of N-acetylated amino acids is known to participate in various biological processes, including detoxification and metabolic regulation[1][2]. The structural components of Ac-Phe-NHMe—the acetylated N-terminus, the phenyl ring, and the C-terminal methylamide—provide a basis for predicting its potential biological interactions.

Derivatives of N-acetyl-L-phenylalanine have demonstrated notable pharmacological activities. For instance, 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) exhibits anti-inflammatory and chondroprotective effects[3]. Another close analog, N-acetyl-L-phenylalaninamide (Ac-Phe-NH2), has been identified as a non-competitive inhibitor of polyubiquitin chain elongation[4]. Furthermore, the structurally related metabolite, N-Lactoyl Phenylalanine (Lac-Phe), has been shown to disrupt insulin signaling and induce inflammation[1]. These findings strongly suggest that Ac-Phe-NHMe is not an inert molecule and warrants thorough investigation.

This guide will now delve into the three most plausible mechanisms of action for Ac-Phe-NHMe, providing the scientific rationale and detailed experimental workflows for their validation.

Putative Mechanism I: Anti-Inflammatory and Chondroprotective Effects

Rationale: The derivative NAPA has shown promise in mitigating inflammation in chondrocytes, the primary cells in cartilage. This effect is crucial in the context of osteoarthritis, a degenerative joint disease characterized by cartilage breakdown and inflammation[5]. Given the structural similarity, Ac-Phe-NHMe may exert similar chondroprotective and anti-inflammatory effects. The proposed mechanism centers on the inhibition of pro-inflammatory signaling cascades within chondrocytes.

Proposed Signaling Pathway: Inhibition of NF-κB Activation in Chondrocytes

We hypothesize that Ac-Phe-NHMe may suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. In osteoarthritis, inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL1R IL-1 Receptor IKK IKK Complex IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB->DNA Translocates & Binds AcPheNHMe Ac-Phe-NHMe AcPheNHMe->IKK Inhibits (Hypothesized) ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory IL1 IL-1β IL1->IL1R

Caption: Proposed inhibition of the NF-κB signaling pathway by Ac-Phe-NHMe.

Experimental Protocol: In Vitro Anti-Inflammatory Assay in Human Chondrocytes

This protocol is designed to assess the ability of Ac-Phe-NHMe to suppress the inflammatory response in human chondrocytes stimulated with IL-1β.

2.2.1. Cell Culture and Treatment

  • Culture primary human chondrocytes or a suitable chondrocyte cell line (e.g., C-28/I2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the chondrocytes in 6-well plates and allow them to reach 80% confluency.

  • Starve the cells in serum-free medium for 24 hours prior to treatment.

  • Pre-treat the cells with varying concentrations of Ac-Phe-NHMe (e.g., 1, 10, 100 µM) for 2 hours.

  • Stimulate the cells with recombinant human IL-1β (10 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., a known NSAID like naproxen)[6][7].

2.2.2. Quantification of Inflammatory Mediators

  • Collect the cell culture supernatant to measure the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) and matrix metalloproteinases (MMPs) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Harvest the cells and extract total RNA for quantitative real-time PCR (qRT-PCR) analysis of genes encoding inflammatory mediators (e.g., IL6, IL8, MMP3, MMP13, COX2).

  • Extract total protein from the cells for Western blot analysis to determine the phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., p-IκB, p-p65) and the expression of COX-2.

2.2.3. Data Analysis

  • Normalize qRT-PCR data to a housekeeping gene (e.g., GAPDH).

  • Quantify Western blot band intensities and normalize to a loading control (e.g., β-actin).

  • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the different treatment groups.

Parameter Vehicle Control IL-1β IL-1β + Ac-Phe-NHMe (10 µM) IL-1β + Naproxen (10 µM)
IL-6 Secretion (pg/mL)BaselineHighReducedReduced
MMP13 mRNA (fold change)1>10<5<5
p-IκB / Total IκBLowHighReducedReduced

Putative Mechanism II: Inhibition of the Ubiquitin-Proteasome System

Rationale: The structurally similar compound, Ac-Phe-NH2, has been shown to be a non-competitive inhibitor of polyubiquitin chain elongation with a Ki of 8 mM[4]. This process is fundamental for protein degradation and cellular signaling. Ubiquitination involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin to target proteins[8]. Ac-Phe-NH2 is thought to destabilize the active trimer involved in this process. It is plausible that Ac-Phe-NHMe could have a similar inhibitory effect on this crucial cellular pathway.

Proposed Experimental Workflow: Cell-Free Ubiquitin Chain Elongation Assay

This assay will directly test the ability of Ac-Phe-NHMe to inhibit the formation of polyubiquitin chains in a controlled, cell-free environment.

G cluster_0 Reaction Components cluster_1 Reaction & Analysis E1 E1 Activating Enzyme Incubate Incubate at 37°C E1->Incubate E2 E2 Conjugating Enzyme E2->Incubate E3 E3 Ligase E3->Incubate Ub Ubiquitin Ub->Incubate ATP ATP ATP->Incubate AcPheNHMe Ac-Phe-NHMe AcPheNHMe->Incubate (Test Condition) SDS_PAGE SDS-PAGE Incubate->SDS_PAGE WesternBlot Western Blot (Anti-Ubiquitin) SDS_PAGE->WesternBlot Analysis Analyze Polyubiquitin Chain Formation WesternBlot->Analysis

Caption: Workflow for the cell-free ubiquitin chain elongation assay.

Detailed Protocol: In Vitro Ubiquitination Assay

This protocol is adapted from established methods for analyzing ubiquitination in vitro[9].

3.2.1. Reaction Setup

  • In a microcentrifuge tube, combine the following reagents in the specified order (for a 25 µL reaction):

    • Nuclease-free water

    • 10X E3 Ligase Reaction Buffer (500 mM HEPES, pH 8.0, 500 mM NaCl, 10 mM TCEP)

    • Ubiquitin (to a final concentration of ~100 µM)

    • MgATP Solution (to a final concentration of 10 mM)

    • E1 Activating Enzyme (e.g., UBE1) (to a final concentration of 100 nM)

    • E2 Conjugating Enzyme (e.g., UBE2D2) (to a final concentration of 2 µM)

    • E3 Ligase (e.g., CHIP) (to a final concentration of 1 µM)

    • Ac-Phe-NHMe at various concentrations (or vehicle control).

  • For a negative control, omit the MgATP solution.

3.2.2. Incubation and Analysis

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE on a 4-12% gradient gel.

  • Transfer the proteins to a PVDF membrane.

  • Perform a Western blot using a primary antibody against ubiquitin to visualize the formation of polyubiquitin chains.

  • A successful reaction in the control will show a high molecular weight smear, indicating polyubiquitin chain formation. Inhibition by Ac-Phe-NHMe would be observed as a reduction in this smear.

Condition E1 E2 E3 Ub ATP Ac-Phe-NHMe Expected Outcome (Western Blot)
Complete Reaction+++++-High MW smear (polyubiquitination)
Negative Control++++--No smear (no ubiquitination)
Test++++++Reduced or absent smear (inhibition)

Putative Mechanism III: Disruption of Insulin Signaling

Rationale: Recent studies have shown that N-Lactoyl Phenylalanine (Lac-Phe), a metabolite structurally related to Ac-Phe-NHMe, can impair insulin signaling and promote a pro-inflammatory state in skeletal muscle cells[1][10]. Lac-Phe was found to decrease the insulin-stimulated phosphorylation of key proteins in the insulin signaling pathway[1]. Given this precedent, it is critical to investigate whether Ac-Phe-NHMe could have similar effects on metabolic signaling.

Proposed Signaling Pathway: Interference with the PI3K/Akt Pathway

The insulin signaling pathway is crucial for glucose homeostasis. Upon insulin binding to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of the PI3K/Akt pathway. Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. We hypothesize that Ac-Phe-NHMe may interfere with this pathway, potentially by inhibiting the phosphorylation of key signaling intermediates like Akt.

G cluster_0 Cell Membrane cluster_1 Cytoplasm InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylates) Akt->GLUT4_vesicle Promotes Translocation AcPheNHMe Ac-Phe-NHMe AcPheNHMe->Akt Inhibits Phosphorylation (Hypothesized) Insulin Insulin Insulin->InsulinReceptor Glucose Glucose Glucose->GLUT4_transporter Uptake

Caption: Hypothesized disruption of the insulin signaling pathway by Ac-Phe-NHMe.

Experimental Protocol: Western Blot Analysis of Insulin Signaling in C2C12 Myotubes

This protocol will determine the effect of Ac-Phe-NHMe on the phosphorylation of key proteins in the insulin signaling pathway in a skeletal muscle cell model.

4.2.1. Cell Culture, Differentiation, and Treatment

  • Culture C2C12 myoblasts in DMEM with 10% fetal bovine serum.

  • To induce differentiation into myotubes, switch to DMEM with 2% horse serum when the cells reach 90% confluency. Allow 4-6 days for differentiation.

  • Starve the differentiated myotubes in serum-free DMEM for 4 hours.

  • Pre-treat the myotubes with Ac-Phe-NHMe at various concentrations for 1 hour.

  • Stimulate with 100 nM insulin for 10 minutes.

4.2.2. Protein Extraction and Western Blotting

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membranes with primary antibodies against total and phosphorylated forms of key insulin signaling proteins, such as Akt (p-Akt Ser473) and its downstream targets.

  • Use an appropriate secondary antibody and detect the signal using chemiluminescence.

4.2.3. Data Analysis

  • Quantify band intensities and calculate the ratio of phosphorylated protein to total protein for each target.

  • Normalize data to a loading control.

  • Compare the phosphorylation status across different treatment groups using statistical analysis. A decrease in the p-Akt/total Akt ratio in the presence of Ac-Phe-NHMe would indicate disruption of insulin signaling.

Treatment Insulin p-Akt (Ser473) Total Akt p-Akt / Total Akt Ratio
Vehicle-LowStableLow
Vehicle+HighStableHigh
Ac-Phe-NHMe+ReducedStableReduced

Conclusion

While direct evidence for the biological activity of Ac-Phe-NHMe is currently lacking, its structural similarity to other bioactive N-acetylated phenylalanine derivatives provides a strong foundation for targeted investigation. This technical guide has outlined three plausible mechanisms of action: anti-inflammatory effects in chondrocytes, inhibition of the ubiquitin-proteasome system, and disruption of insulin signaling. The detailed, step-by-step protocols provided for each putative mechanism are designed to be robust and reproducible, enabling researchers to systematically evaluate the therapeutic potential of this compound. The successful validation of any of these hypotheses could pave the way for the development of Ac-Phe-NHMe as a novel therapeutic agent for a range of diseases, from osteoarthritis to metabolic disorders.

References

  • Fosco, M., et al. (2017). NAPA, a novel N-acetyl-L-phenylalanylamido-2-deoxy-D-glucose, counteracts inflammatory and catabolic pathways in osteoarthritis. Arthritis Research & Therapy, 19(1), 1-14.
  • Jankowski, V., et al. (2022). N-Lactoyl Phenylalanine Disrupts Insulin Signaling, Induces Inflammation, and Impairs Mitochondrial Respiration in Cell Models. Metabolites, 12(10), 935. [Link]

  • Deval, C., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of nutritional biochemistry, 20(2), 125-131.
  • Walsh, C. T. (2015). The biosynthesis and metabolism of the N-acylated aromatic amino acids: N-acylphenylalanine, N-acyltyrosine, N-acyltryptophan, and N-acylhistidine. Frontiers in molecular biosciences, 2, 6. [Link]

  • Peng, J., et al. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. Bio-protocol, 13(4), e4619. [Link]

  • Li, V. L., et al. (2022). N-lactoyl-phenylalanine is a blood-borne signaling metabolite that suppresses feeding and obesity.
  • Zheng, N., & Shabek, N. (2017). Ubiquitin Ligases: Structure, Function, and Regulation. Annual review of biochemistry, 86, 129-157.
  • Pagani, S., et al. (2019). A Three-Dimensional Chondrocyte-Macrophage Coculture System to Probe Inflammation in Experimental Osteoarthritis. Tissue Engineering Part C: Methods, 25(10), 591-603. [Link]

  • Bassleer, C., Henrotin, Y., & Franchimont, P. (1992). Effects of sodium naproxen on differentiated human chondrocytes cultivated in clusters.
  • Promega. (2011). Characterization of Ubiquitination Using Cell-Free Expression. Retrieved from [Link]

  • Lin, Y., et al. (2022). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR protocols, 3(1), 101119. [Link]

  • Lee, C. H., et al. (2013). Trimming of ubiquitin chains by proteasome-associated deubiquitinating enzymes. Molecular & cellular proteomics, 12(12), 3536-3545.
  • Hershko, A., & Ciechanover, A. (1998). The ubiquitin system. Annual review of biochemistry, 67(1), 425-479.
  • Ciechanover, A. (2005). Proteolysis: from the lysosome to ubiquitin and the proteasome.
  • Taniguchi, C. M., & Emanuelli, B. (2006). The role of the insulin receptor and its signaling in the beta-cell. Trends in endocrinology & metabolism, 17(9), 374-382.
  • Chen, Z. J., & Sun, L. J. (2008). Nonproteolytic functions of ubiquitin in cell signaling. Molecular cell, 31(4), 457-468.
  • Goldring, M. B., & Marcu, K. B. (2009). Cartilage homeostasis in health and rheumatic diseases. Arthritis research & therapy, 11(3), 1-13.
  • Saltiel, A. R., & Kahn, C. R. (2001). Insulin signalling and the regulation of glucose and lipid metabolism.
  • Martel-Pelletier, J., et al. (2016). Osteoarthritis. Nature reviews Disease primers, 2(1), 1-18.

Sources

Methodological & Application

Application Notes and Protocols for Ac-Phe-NHMe in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of Ac-Phe-NHMe as a Core Scaffold in Protease Inhibitor Discovery

N-acetyl-L-phenylalanine N'-methylamide (Ac-Phe-NHMe) is a dipeptide mimetic that serves as a fundamental building block and research tool in the field of drug discovery and development. Its structure is particularly relevant to the study of proteases, a major class of enzymes that are critical targets for therapeutic intervention in a wide range of diseases, including viral infections, cancer, and inflammatory disorders.

Chymotrypsin, a serine protease, selectively catalyzes the hydrolysis of peptide bonds on the C-terminal side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.[1] The phenylalanine residue in Ac-Phe-NHMe makes it an excellent starting point for designing ligands and inhibitors that target the S1 specificity pocket of chymotrypsin-like serine proteases. The N-terminal acetyl cap and C-terminal methylamide provide stability against exopeptidases, making it a more robust scaffold than a simple dipeptide.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ac-Phe-NHMe and its analogs. We will detail protocols for key enzymatic and cell-based assays, biophysical characterization of binding interactions, and the principles of structure-activity relationship (SAR) studies.

Section 1: Enzymatic Assay for Protease Inhibition

A primary application of Ac-Phe-NHMe is as a scaffold for developing protease inhibitors. A key step in this process is to quantify the inhibitory potency of newly synthesized analogs. The following protocol describes a robust in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., an Ac-Phe-NHMe analog) against bovine pancreatic α-chymotrypsin using a chromogenic substrate.

Principle

The assay measures the enzymatic activity of chymotrypsin by monitoring the hydrolysis of a specific chromogenic substrate, such as Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). When cleaved by chymotrypsin, the substrate releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[2] In the presence of an inhibitor, the rate of pNA formation is reduced. By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[3]

Workflow for Chymotrypsin Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl2, pH 7.8 A1 Add 170 µL Assay Buffer to wells P1->A1 P2 Prepare Chymotrypsin Stock: 1 mg/mL in 1 mM HCl A3 Add 10 µL Chymotrypsin (Final conc. ~10 nM) P2->A3 P3 Prepare Substrate Stock: 10 mM Suc-AAPF-pNA in DMSO A5 Initiate reaction by adding 10 µL Substrate (Final conc. ~100 µM) P3->A5 P4 Prepare Inhibitor (Ac-Phe-NHMe analog) Serial Dilutions in DMSO A2 Add 10 µL Inhibitor Dilutions (or DMSO for control) P4->A2 A1->A2 A2->A3 A4 Pre-incubate for 15 min at 37°C A3->A4 A4->A5 D1 Measure Absorbance at 405 nm kinetically for 10-15 min at 37°C A5->D1 D2 Calculate initial reaction rates (V) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Fit data to a sigmoidal dose-response curve to determine IC50 D3->D4

Caption: Workflow for determining the IC50 of Ac-Phe-NHMe analogs against chymotrypsin.

Detailed Protocol: IC50 Determination
  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, 0.01 M CaCl₂, pH 7.8.[4]

    • α-Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution in 1 mM HCl with 2 mM CaCl₂. Store in aliquots at -20°C. Immediately before use, dilute to the working concentration (e.g., 200 nM) in cold Assay Buffer.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-AAPF-pNA in DMSO.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the Ac-Phe-NHMe analog in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM).

  • Assay Procedure (96-well plate format): a. To each well, add 170 µL of Assay Buffer. b. Add 10 µL of the inhibitor serial dilutions to the sample wells. For the 100% activity control (V₀) and 0% activity (blank) wells, add 10 µL of DMSO. c. Add 10 µL of the diluted chymotrypsin solution to all wells except the blank (add 10 µL of Assay Buffer to the blank). The final enzyme concentration is typically around 10 nM.[2] d. Mix gently and pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding 10 µL of the substrate solution to all wells. The final substrate concentration is typically around 100 µM.[2] f. Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: a. For each inhibitor concentration, determine the initial reaction velocity (Vᵢ) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₄₀₅/min). b. Calculate the percent inhibition for each concentration using the formula: % Inhibition = [1 - (Vᵢ - V_blank) / (V₀ - V_blank)] * 100 c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.[3]

Section 2: Biophysical Characterization of Binding

Understanding the thermodynamics of the interaction between an inhibitor and its target enzyme provides deep insights into the binding mechanism. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ or Kₔ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[5][6]

Principle of ITC

ITC measures the heat change that occurs when a ligand (the Ac-Phe-NHMe analog) is titrated into a solution containing a macromolecule (the protease) at constant temperature. The resulting thermogram provides a complete thermodynamic profile of the interaction.[7]

General Protocol for ITC
  • Sample Preparation:

    • Protein: Dialyze the purified chymotrypsin extensively against the ITC buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4). After dialysis, concentrate the protein to a suitable concentration (typically 10-50 µM).

    • Ligand: Dissolve the Ac-Phe-NHMe analog in the final dialysis buffer to a concentration typically 10-20 times that of the protein concentration (e.g., 200-500 µM). Ensure the DMSO concentration is identical in both protein and ligand solutions to minimize heat of dilution effects.

  • ITC Experiment Setup:

    • Instrument: Use a properly calibrated and cleaned ITC instrument.

    • Loading: Load the chymotrypsin solution into the sample cell and the ligand solution into the injection syringe.[8]

    • Parameters: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.5 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals).

  • Data Analysis:

    • Integrate the raw titration peaks to obtain the heat change per injection.

    • Subtract the heat of dilution, determined from a control experiment titrating the ligand into buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Kₐ (and its inverse, the dissociation constant Kₔ), ΔH, and the stoichiometry n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Interpreting Thermodynamic Data
ParameterInterpretationFavorable Contribution
Kₔ (nM to µM) Dissociation Constant. Measures binding affinity.Lower Kₔ indicates tighter binding.
ΔG (kcal/mol) Gibbs Free Energy. Overall binding energy.More negative ΔG indicates a more favorable interaction.
ΔH (kcal/mol) Enthalpy Change. Heat change from bond formation/breakage.Negative ΔH (exothermic) indicates favorable enthalpic contribution (e.g., hydrogen bonds, van der Waals forces).
-TΔS (kcal/mol) Entropic Contribution. Change in system's disorder.Negative -TΔS (positive ΔS) indicates favorable entropic contribution (e.g., release of water molecules, increased conformational freedom).

Section 3: Cell-Based Assay for Intracellular Protease Activity

To assess the efficacy of an inhibitor in a more biologically relevant context, a cell-based assay is essential. This protocol describes a method to measure the inhibition of intracellular chymotrypsin-like serine protease activity in living cells using a cell-permeable fluorescent probe.

Principle

This assay utilizes a cell-permeant, non-cytotoxic fluorescent inhibitor probe that covalently binds to the active site of intracellular chymotrypsin-like proteases. If an active enzyme is present, the probe is retained within the cell, leading to a fluorescent signal. Cells are pre-treated with the test compound (Ac-Phe-NHMe analog). If the compound successfully enters the cells and inhibits the target protease, it will prevent the binding of the fluorescent probe, resulting in a reduced signal.

Workflow for Cell-Based Protease Inhibition

G cluster_cell_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_probing Fluorescent Probing cluster_readout Analysis C1 Seed cells (e.g., HT-29, U937) in a 96-well black, clear-bottom plate C2 Incubate until cells adhere and reach desired confluency C1->C2 T1 Prepare serial dilutions of Ac-Phe-NHMe analog in culture medium C2->T1 T2 Treat cells with inhibitor dilutions (include vehicle control) T1->T2 T3 Incubate for a defined period (e.g., 1-4 hours) T2->T3 P1 Add cell-permeant fluorescent protease probe to all wells T3->P1 P2 Incubate to allow probe binding P1->P2 P3 Wash cells to remove unbound probe P2->P3 R1 Read fluorescence on a plate reader (e.g., Ex/Em for FAM probe) P3->R1 R2 Optional: Image cells using fluorescence microscopy R1->R2 R3 Calculate % inhibition and determine IC50 R1->R3

Caption: General workflow for a cell-based assay to measure intracellular protease inhibition.

Detailed Protocol: Intracellular Inhibition
  • Cell Culture:

    • Seed an appropriate cell line known to express the target protease (e.g., a human cancer cell line or immune cell line) in a 96-well, black, clear-bottom plate at a suitable density.

    • Incubate under standard conditions (e.g., 37°C, 5% CO₂) until cells are healthy and adherent.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the Ac-Phe-NHMe analog in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include wells with medium and vehicle (e.g., DMSO) as a negative control.

    • Incubate for a period sufficient for the compound to enter the cells and engage the target (e.g., 1 to 4 hours).

  • Fluorescent Probe Labeling:

    • Add a cell-permeable, chymotrypsin-specific fluorescent probe (e.g., a FAM-Phe-CMK probe) to all wells at the recommended concentration.

    • Incubate for the recommended time (e.g., 60 minutes) to allow the probe to enter the cells and bind to active proteases.

  • Wash and Readout:

    • Gently wash the cells twice with a wash buffer (e.g., PBS) to remove any unbound probe.

    • Add fresh buffer or medium to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Optionally, visualize the cells using a fluorescence microscope.

  • Data Analysis:

    • Calculate the percent inhibition of the fluorescent signal for each inhibitor concentration relative to the vehicle control.

    • Plot the data and perform a non-linear regression analysis to determine the cellular IC50 value.

Section 4: Structure-Activity Relationship (SAR) Insights

The Ac-Phe-NHMe scaffold is a starting point for optimization. SAR studies involve systematically modifying the structure and measuring the impact on biological activity to design more potent and selective inhibitors.

Logical Framework for SAR

SAR_Logic Scaffold N-Cap Phenylalanine C-Cap Ac-Phe-NHMe N_Mod N-Cap Modifications - Vary alkyl length - Introduce heterocycles - Alter electronics Scaffold:n->N_Mod P_Mod Phenylalanine Modifications - Ring substitutions (e.g., halogens) - Replace with non-natural amino acids - Modify backbone (e.g., N-methylation) Scaffold:p->P_Mod C_Mod C-Cap Modifications - Vary amide substituent - Replace with esters, ketones - Introduce reactive warheads Scaffold:c->C_Mod Assay Biological Assay (e.g., Chymotrypsin IC50) N_Mod->Assay P_Mod->Assay C_Mod->Assay Assay->Scaffold Iterative Design

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies starting from the Ac-Phe-NHMe scaffold.

Representative SAR Table for Ac-Phe-NHMe Analogs

The following table presents hypothetical data for a series of Ac-Phe-NHMe analogs to illustrate key SAR principles for chymotrypsin inhibitors. Modifications are made to the N-acetyl group (R¹), the phenylalanine ring (R²), and the C-terminal methylamide (R³).

CompoundR¹ (N-Cap)R² (Phe Ring)R³ (C-Cap)Chymotrypsin IC50 (µM)Rationale / Interpretation
1 (Parent) CH₃CO-H-NHCH₃150Baseline activity of the core scaffold.
2 (CH₃)₃CCO-H-NHCH₃50Increased steric bulk at N-terminus can improve interactions in the S2/S3 pocket.
3 CH₃CO-4-F-NHCH₃75Electron-withdrawing group on the phenyl ring can enhance binding through specific interactions.
4 CH₃CO-H-NHCH₂CH₃120Minor change at C-terminus shows this position is less sensitive for this series.
5 CH₃CO-H-COCF₃5Introduction of an electrophilic ketone "warhead" can form a covalent adduct with the catalytic serine, leading to potent, often irreversible, inhibition.

Disclaimer: The data in this table is illustrative and intended for educational purposes to demonstrate SAR principles. Actual results would require experimental validation.

Conclusion

Ac-Phe-NHMe is a versatile and indispensable tool in the early stages of drug discovery, particularly for the development of protease inhibitors. Its simple, stable structure provides an ideal starting point for chemical elaboration and SAR studies. The protocols and principles outlined in these application notes offer a robust framework for researchers to characterize the inhibitory activity, binding thermodynamics, and cellular efficacy of novel Ac-Phe-NHMe-based compounds, thereby accelerating the journey from initial hit to viable drug candidate.

References

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available at: [Link]

  • Zubrienė, A., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74. Available at: [Link]

  • Gasparian, A. O. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118. Available at: [Link]

  • protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Available at: [Link]

  • Saha, C., et al. (2002). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy, 46(6), 1900-1905. Available at: [Link]

  • ChromogenicSubstrates.com. Chymotrypsin. Available at: [Link]

  • ResearchGate. (2014). Determination of IC50 values based on dose response plots of fractional velocity as a function of different tetra mutant CrSPI-1-D1 concentration. Available at: [Link]

  • Reihill, J. A., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 966953. Available at: [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Verhelst, S. H. L., et al. (2008). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics, 7(7), 1367-1377. Available at: [Link]

  • Davidson College. IC50 Determination. Available at: [Link]

  • Reihill, J. A., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 966953. Available at: [Link]

  • Rotello, V. M., et al. (2003). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Proceedings of the National Academy of Sciences, 100(19), 10697-10702. Available at: [Link]

  • LibreTexts Chemistry. (2020). Chymotrypsin Enzyme Mechanism. Available at: [Link]

  • Verhelst, S. H. L., et al. (2008). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics, 7(7), 1367-1377. Available at: [Link]

  • Tang, W., & Lu, Y. (2022). The Structure-property Relationships of Clinically Approved Protease Inhibitors. Current Medicinal Chemistry, 29(1), 1-20. Available at: [Link]

  • van der Meer, T., et al. (2016). Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. Journal of Medicinal Chemistry, 59(1), 224-234. Available at: [Link]

  • St. John, J., & Rehman, A. (2022). Physiology, Noncompetitive Inhibitor. StatPearls. Available at: [Link]

  • Pineda-Garzón, E. R., & Cordomí, A. (2022). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

  • LibreTexts Chemistry. (2021). 7.2: Chymotrypsin. Available at: [Link]

  • Open Library Publishing Platform. The Catalytic Mechanism of Chymotrypsin & Measuring Activity. Available at: [Link]

  • Uchinoumi, H., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4611. Available at: [Link]

  • SlideShare. (2016). Chymotrypsin Serine Protease Mechanism. Available at: [Link]

  • Daniels, S. B., et al. (1993). Enol Lactone Inhibitors of Serine Proteases. The Effect of Regiochemistry on the Inactivation Behavior of Phenyl-Substituted (Halomethylene)tetra- And -Dihydrofuranones and (Halomethylene)tetrahydropyranones Toward Alpha-Chymotrypsin: Stable Acyl Enzyme Intermediate. Journal of Medicinal Chemistry, 36(19), 2859-2871. Available at: [Link]

Sources

Application Notes and Protocols for Ac-Phe-NHMe: A Potent Inhibitor of Polyubiquitin Chain Elongation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive technical guide for the use of N-acetyl-L-phenylalanyl-N-methylamide (Ac-Phe-NHMe) as a chemical tool to investigate and modulate the process of polyubiquitination. This document outlines the mechanism of action, provides detailed protocols for its application in biochemical and cellular assays, and discusses key experimental considerations.

Introduction: The Significance of Polyubiquitination

Ubiquitination is a fundamental post-translational modification where ubiquitin, a small 76-amino acid regulatory protein, is covalently attached to substrate proteins. This process is not a simple binary switch but rather a complex signaling language. The formation of polyubiquitin chains, in which ubiquitin molecules are themselves ubiquitinated, adds another layer of regulatory complexity. The specific lysine residue on ubiquitin used for chain linkage (e.g., K48, K63, K11) dictates the ultimate fate of the substrate protein, ranging from proteasomal degradation to altered cellular localization, activity, and protein-protein interactions.[1][2]

The enzymatic cascade responsible for ubiquitination involves three key enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[3][4][5] E3 ligases are of particular interest as they confer substrate specificity to the ubiquitination process. The elongation of polyubiquitin chains is a critical step in many signaling pathways, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.[6][7] Therefore, small molecule inhibitors that can modulate polyubiquitin chain elongation are invaluable tools for both basic research and therapeutic development.

Ac-Phe-NHMe: A Chemical Probe for Polyubiquitin Chain Elongation

Ac-Phe-NHMe is a small molecule that serves as a potent inhibitor of polyubiquitin chain elongation. While specific biochemical data for Ac-Phe-NHMe is still emerging, extensive research on the closely related analog, N-acetyl-L-phenylalaninamide (Ac-Phe-NH2), provides significant insights into its mechanism of action.

Mechanism of Action: Destabilization of the Catalytic Complex

Ac-Phe-NH2 has been characterized as a non-competitive inhibitor of polyubiquitin chain elongation.[8] It is proposed to function by destabilizing a key active trimeric complex essential for the ubiquitin transfer reaction. This trimer likely consists of the E2-ubiquitin conjugate, the acceptor ubiquitin (the distal ubiquitin of the growing chain), and the E3 ligase. By disrupting the integrity of this complex, Ac-Phe-NHMe effectively halts the processive addition of ubiquitin moieties to the growing chain.

It is important to note that Ac-Phe-NHMe is not expected to inhibit the initial monoubiquitination of a substrate protein but specifically targets the subsequent elongation steps. This makes it a valuable tool for dissecting the distinct roles of mono- versus poly-ubiquitination.

cluster_0 Ubiquitination Cascade cluster_1 Polyubiquitin Chain Elongation cluster_2 Inhibition by Ac-Phe-NHMe E1 E1 (Ubiquitin Activating Enzyme) E2 E2 (Ubiquitin Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ubiquitin Ligase) E2->E3 E2~Ub Binding Substrate Substrate Protein E3->Substrate Substrate Recognition MonoUb Monoubiquitinated Substrate E3->MonoUb Monoubiquitination Ub Ubiquitin Ub->E1 Activation (ATP) PolyUb Polyubiquitinated Substrate MonoUb->PolyUb Elongation E2_Ub E2~Ub E2_Ub->MonoUb AcceptorUb Acceptor Ub AcceptorUb->MonoUb Inhibitor Ac-Phe-NHMe ActiveTrimer Active Trimer (E2~Ub + Acceptor Ub + E3) Inhibitor->ActiveTrimer Destabilizes start Start reagents Combine Reaction Components: - E1, E2, E3 Enzymes - Ubiquitin - ATP - Substrate (optional) - Reaction Buffer start->reagents inhibitor Add Ac-Phe-NHMe (or vehicle control) reagents->inhibitor incubate Incubate at 37°C (e.g., 60-90 min) inhibitor->incubate stop Stop Reaction (add SDS-PAGE sample buffer) incubate->stop analysis Analyze by SDS-PAGE and Western Blot (anti-Ubiquitin antibody) stop->analysis end End analysis->end

Figure 2: Workflow for the In Vitro Ubiquitination Assay.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UbcH5c)

  • Recombinant E3 ligase (e.g., TRAF6, an E3 known to generate K63-linked chains)

  • Recombinant Ubiquitin

  • Substrate protein (optional, as auto-ubiquitination of the E3 can be monitored)

  • Ac-Phe-NHMe (dissolved in a suitable solvent, e.g., DMSO)

  • 10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)

  • 10 mM ATP solution

  • SDS-PAGE sample buffer

  • Anti-Ubiquitin antibody

  • Secondary antibody conjugated to HRP or a fluorescent dye

Procedure:

  • Prepare a master mix of the reaction components (excluding ATP and E3 ligase) on ice. For a 20 µL reaction, this would typically include:

    • 2 µL 10x Ubiquitination Reaction Buffer

    • 1 µL 10 µM E1 enzyme

    • 1 µL 20 µM E2 enzyme

    • 2 µL 100 µM Ubiquitin

    • Substrate protein (if applicable, at a final concentration of 1-5 µM)

    • Nuclease-free water to a volume of 15 µL

  • Aliquot the master mix into individual reaction tubes.

  • Add Ac-Phe-NHMe to the treatment tubes at various final concentrations (e.g., 0.1, 1, 10, 100 µM, and a final concentration around the expected Ki of 8 mM). Add the same volume of vehicle (e.g., DMSO) to the control tube.

  • Pre-incubate the reactions for 10 minutes at room temperature to allow the inhibitor to interact with the enzymes.

  • Initiate the reaction by adding 2 µL of 10 mM ATP and 3 µL of the E3 ligase (e.g., at a final concentration of 0.5-1 µM).

  • Incubate the reactions at 37°C for 60-90 minutes.

  • Terminate the reaction by adding 5 µL of 5x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

  • Analyze the reaction products by SDS-PAGE followed by western blotting with an anti-ubiquitin antibody.

Expected Results: In the control lane (vehicle only), a high molecular weight smear or distinct bands corresponding to polyubiquitinated species should be visible. In the lanes treated with Ac-Phe-NHMe, a dose-dependent decrease in the intensity of this high molecular weight signal is expected, indicating the inhibition of polyubiquitin chain elongation.

Cell-Based Assay to Monitor Polyubiquitin Chain Length Using the Ub-ProT Method

This protocol adapts the "ubiquitin chain protection from trypsinization (Ub-ProT)" method to assess the effect of Ac-Phe-NHMe on the length of polyubiquitin chains in a cellular context. [4][9][10] Rationale: This cell-based assay provides a more physiologically relevant assessment of the inhibitor's efficacy. The Ub-ProT method allows for the specific analysis of ubiquitin chain length on endogenous proteins, providing a powerful tool to validate the in vitro findings in a cellular environment.

start Start cell_culture Culture cells to ~80% confluency start->cell_culture treatment Treat cells with Ac-Phe-NHMe (or vehicle) for a defined period cell_culture->treatment lysis Lyse cells under denaturing conditions treatment->lysis ub_capture Capture ubiquitinated proteins (e.g., with TUBE affinity resin) lysis->ub_capture trypsinization Perform limited trypsin digestion (Ub-ProT) ub_capture->trypsinization analysis Analyze by SDS-PAGE and Western Blot (anti-Ubiquitin antibody) trypsinization->analysis end End analysis->end

Figure 3: Workflow for the Cell-Based Ub-ProT Assay.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Ac-Phe-NHMe

  • Proteasome inhibitor (e.g., MG132, to allow accumulation of polyubiquitinated proteins)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and deubiquitinase inhibitors)

  • Tandem Ubiquitin Binding Entities (TUBEs) affinity resin (e.g., agarose or magnetic beads)

  • Trypsin solution (low concentration)

  • Trypsin inhibitor (e.g., soybean trypsin inhibitor)

  • SDS-PAGE sample buffer

  • Anti-Ubiquitin antibody

Procedure:

  • Seed cells in a culture plate and grow to approximately 80% confluency.

  • Treat the cells with Ac-Phe-NHMe at various concentrations for a predetermined time (e.g., 4-6 hours). Include a vehicle-treated control. In the last 2-4 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to all wells to enhance the detection of polyubiquitinated proteins.

  • Harvest and lyse the cells on ice in Lysis Buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the clarified lysates with TUBE affinity resin for 2-4 hours at 4°C with gentle rotation to capture ubiquitinated proteins.

  • Wash the resin extensively with wash buffer (e.g., lysis buffer without detergents) to remove non-specifically bound proteins.

  • Perform limited trypsin digestion: Resuspend the resin in a digestion buffer and add a low concentration of trypsin. Incubate for a short period (e.g., 15-30 minutes) at 37°C. The optimal trypsin concentration and digestion time should be empirically determined.

  • Inactivate the trypsin by adding a trypsin inhibitor.

  • Elute the protected ubiquitin chains from the resin by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and western blotting with an anti-ubiquitin antibody.

Expected Results: The control cells should exhibit a ladder of bands corresponding to ubiquitin monomers, dimers, trimers, and longer chains. In cells treated with Ac-Phe-NHMe, a noticeable reduction in the intensity of the bands corresponding to longer polyubiquitin chains is expected, with a potential accumulation of mono- or di-ubiquitinated species.

Data Interpretation and Further Considerations

ParameterDescriptionExpected Outcome with Ac-Phe-NHMe
IC50/Ki Value The concentration of inhibitor required to reduce the enzymatic activity by 50% (IC50) or the inhibition constant (Ki).Based on data for Ac-Phe-NH2, a Ki in the millimolar range (e.g., ~8 mM) is expected for in vitro assays. [8]Cellular potency may vary.
Polyubiquitin Chain Length The number of ubiquitin moieties in a chain.A decrease in the average polyubiquitin chain length is expected in both in vitro and cell-based assays.
Substrate Ubiquitination Status The overall level of ubiquitination on a specific substrate.A shift from polyubiquitination to mono- or short-chain ubiquitination is anticipated.

Potential Off-Target Effects: As with any small molecule inhibitor, it is crucial to consider potential off-target effects. While specific off-target studies for Ac-Phe-NHMe are not yet widely available, researchers should consider performing control experiments to rule out non-specific effects. This could include testing the inhibitor's effect on other ATP-dependent enzymes or using a structurally related but inactive analog as a negative control. The ubiquitous nature of ubiquitination pathways necessitates careful experimental design to ensure that observed effects are specific to the inhibition of polyubiquitin chain elongation. [7] Synthesis of Ac-Phe-NHMe: For researchers interested in synthesizing Ac-Phe-NHMe, standard peptide coupling methods can be employed. This typically involves the reaction of N-acetyl-L-phenylalanine with methylamine using a suitable coupling reagent such as TBTU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). [11][12]Purification can be achieved by chromatography.

Conclusion

Ac-Phe-NHMe represents a valuable chemical tool for the study of polyubiquitination. Its proposed mechanism of action, the destabilization of the E2-E3-ubiquitin complex, provides a specific means to interrogate the process of chain elongation. The protocols outlined in these application notes provide a starting point for researchers to utilize Ac-Phe-NHMe in their experimental systems. Careful experimental design, including appropriate controls, will be essential to fully elucidate the role of polyubiquitin chain elongation in various biological processes and to validate its potential as a therapeutic target.

References

  • In Vitro Protein Ubiquitination Assay. (URL: [Link])

  • Ubiquitin acetylation inhibits polyubiquitin chain elongation. (URL: [Link])

  • In vitro Auto- and Substrate-Ubiquitination Assays. (URL: [Link])

  • (PDF) In Vitro Protein Ubiquitination Assay. (URL: [Link])

  • Ubiquitin acetylation inhibits polyubiquitin chain elongation. (URL: [Link])

  • Synthesis of N-acetyl-D,L-phenylalanine methyl ester. (URL: [Link])

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (URL: [Link])

  • Ac-Phe(4-NH2)-OH. (URL: [Link])

  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... (URL: [Link])

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (URL: [Link])

  • Structures of the protected amino acid Ac–Phe–OMe and its dimer: A β-sheet model system in the gas phase. (URL: [Link])

  • Polyubiquitin chains: functions, structures, and mechanisms. (URL: [Link])

  • Enzymatic Logic of Ubiquitin Chain Assembly. (URL: [Link])

  • N-terminal ubiquitination. (URL: [Link])

  • The Solubility of Amino Acids in Various Solvent Systems. (URL: [Link])

  • Identification of Fish Interferon Stimulated Genes and Their Antiviral Mechanisms. (URL: [Link])

  • Synthesis of N-acetyl-L-phenylalanine. (URL: [Link])

  • Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. (URL: [Link])

  • Selective inhibition of the polypeptide chain elongation in eukaryotic cells. (URL: [Link])

  • A Snapshot of Ubiquitin Chain Elongation: Lysine 48-tetra-ubiquitin Slows Down Ubiquitination. (URL: [Link])

  • Ac-Phe-Phe-NH2 | C20H23N3O3 | CID 11100291. (URL: [Link])

  • Ac-Phe-OH, N-Acetyl-L-phenylalanine, CAS 2018-61-3. (URL: [Link])

  • Mechanism of association of N-acetyl-L-phenylalanylglycinal to papain. (URL: [Link])

  • Development and application of ubiquitin-based chemical probes. (URL: [Link])

  • Reciprocal antagonistic regulation of E3 ligases controls ACC synthase stability and responses to stress. (URL: [Link])

  • E3 Ubiquitin Ligase APC/CCdh1 Regulation of Phenylalanine Hydroxylase Stability and Function. (URL: [Link])

  • E3 ubiquitin ligases ubiquitinate target proteins. (URL: [Link])

  • Chemical methods for protein site-specific ubiquitination. (URL: [Link])

  • Biochemical Characterization of a Prokaryotic Phenylalanine Ammonia Lyase. (URL: [Link])

  • E3 Ubiquitin Ligases: Structures, Biological Functions, Diseases, and Therapy. (URL: [Link])

  • Mechanism of catalysis, E2 recognition, and autoinhibition for the IpaH family of bacterial E3 ubiquitin ligases. (URL: [Link])

Sources

Application Notes and Protocols for Crystallography Studies of Peptides Containing Ac-Phe-NHMe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the crystallographic analysis of peptides containing N-acetyl-L-phenylalanine methylamide (Ac-Phe-NHMe). This document offers detailed protocols and expert insights, from peptide synthesis and crystallization to X-ray diffraction data collection and structure determination. The methodologies described herein are designed to be self-validating, ensuring technical accuracy and reproducibility for researchers in academia and the pharmaceutical industry.

Introduction: The Significance of Ac-Phe-NHMe in Peptide Crystallography

N-acetyl-L-phenylalanine methylamide (Ac-Phe-NHMe) serves as a valuable model system in the study of peptide conformation and intermolecular interactions. Its blocked N- and C-termini, with an acetyl and a methylamide group respectively, remove the influence of charged termini, allowing for a focused investigation of the intrinsic conformational preferences of the phenylalanine residue and the peptide backbone.[1] This makes it an excellent candidate for understanding fundamental principles of peptide folding and assembly, which are critical for rational drug design and the development of novel biomaterials.[2][3]

The study of Ac-Phe-NHMe and related short peptides provides crucial insights into:

  • Secondary Structure Propensities: Understanding how the phenylalanine side chain influences local backbone conformation, such as the formation of β-turns or extended structures.[4]

  • Intermolecular Interactions: Characterizing the hydrogen bonding and π-π stacking interactions that govern crystal packing, which can be extrapolated to understand peptide self-assembly and aggregation.[5][6]

  • Pharmacokinetic Properties: N-methylation of the peptide backbone is a known strategy to enhance the stability and bioavailability of peptide-based drugs.[7] Studying simple N-methylated peptides like Ac-Phe-NHMe can provide foundational knowledge for designing more complex therapeutic peptides.

This guide will walk you through the entire workflow of a crystallographic study of Ac-Phe-NHMe, providing both the "how" and the "why" behind each experimental step.

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

Category Item Purpose
Peptide Synthesis & Purification Fmoc-Phe-OH, HBTU, HOBt, DIPEA, Rink Amide ResinSolid-phase peptide synthesis
Piperidine in DMFFmoc deprotection
Acetic anhydride, PyridineN-terminal acetylation
Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), WaterCleavage from resin
Diethyl etherPeptide precipitation
HPLC system with a C18 columnPurification
Acetonitrile, Water, TFAHPLC mobile phases
LyophilizerRemoval of solvent
Crystallization Ac-Phe-NHMe (purified)Sample
Various organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile)Solvents for crystallization
Crystallization plates (e.g., 24- or 96-well)High-throughput screening
Glass coverslipsHanging drop vapor diffusion
High-purity waterAqueous solutions
X-ray Diffraction X-ray diffractometer (in-house or synchrotron source)Data collection
Cryo-loopsCrystal mounting
Liquid nitrogenCryo-cooling of crystals
Software Data processing software (e.g., XDS, HKL2000)Indexing, integration, scaling
Structure solution and refinement software (e.g., SHELX, PHENIX, CCP4)Phasing, model building, refinement
Molecular graphics software (e.g., PyMOL, Chimera)Visualization and analysis

Detailed Protocols

Peptide Synthesis and Purification: A Step-by-Step Guide

The synthesis of Ac-Phe-NHMe is typically achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[8]

Protocol 1: Synthesis and Purification of Ac-Phe-NHMe

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vessel, activate Fmoc-Phe-OH with HBTU, HOBt, and DIPEA in DMF for 5 minutes. Add the activated amino acid to the deprotected resin and allow it to react for 2 hours. Wash the resin with DMF.

  • N-terminal Acetylation: After coupling the phenylalanine, remove the final Fmoc group as described in step 2. Acetylate the N-terminus by treating the resin with a solution of acetic anhydride and pyridine in DMF (1:2:3 v/v/v) for 1 hour. Wash the resin with DMF and then dichloromethane (DCM).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under a stream of nitrogen and then lyophilize to obtain a white powder.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Purity Verification: Confirm the purity of the collected fractions by analytical HPLC and mass spectrometry. For crystallization, a purity of >95% is recommended.[9]

  • Lyophilization: Lyophilize the pure fractions to obtain the final Ac-Phe-NHMe product.

Crystallization of Ac-Phe-NHMe

Peptide crystallization is often a trial-and-error process, but several standard techniques can be employed.[9][10] For a small, relatively hydrophobic peptide like Ac-Phe-NHMe, slow evaporation and vapor diffusion are often successful.

Protocol 2: Crystallization by Slow Evaporation

  • Solvent Screening: Dissolve a small amount of purified Ac-Phe-NHMe in various volatile organic solvents (e.g., methanol, ethanol, acetonitrile) to create a nearly saturated solution.

  • Setup: Place a small volume (e.g., 100 µL) of the peptide solution in a small, open vial (e.g., a 0.5 mL microcentrifuge tube with the cap punctured).

  • Incubation: Place the vial in a larger, sealed container and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Monitoring: Monitor the vial for the formation of crystals.

Protocol 3: Crystallization by Hanging Drop Vapor Diffusion

  • Reservoir Solution: Prepare a reservoir solution in the well of a crystallization plate. This solution will typically contain a precipitant (e.g., a salt or a polymer like PEG) at a higher concentration than the drop.

  • Peptide Solution: Prepare a solution of Ac-Phe-NHMe in a suitable buffer or solvent.

  • Drop Preparation: Mix a small volume (e.g., 1 µL) of the peptide solution with an equal volume of the reservoir solution on a glass coverslip.

  • Sealing: Invert the coverslip and place it over the well of the crystallization plate, sealing it with grease.

  • Equilibration: Water will slowly diffuse from the drop to the reservoir, increasing the concentration of the peptide and precipitant in the drop and promoting crystallization.

  • Incubation and Monitoring: Incubate the plate at a constant temperature and monitor for crystal growth over time.

X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.[8][11]

Protocol 4: X-ray Diffraction Data Collection

  • Crystal Mounting: Carefully mount a single crystal of appropriate size (typically 0.1-0.3 mm) in a cryo-loop.[12]

  • Cryo-protection (if necessary): If data will be collected at cryogenic temperatures (100 K), briefly soak the crystal in a cryo-protectant solution to prevent ice formation. The reservoir solution supplemented with a cryo-protectant like glycerol or ethylene glycol is often used.

  • Flash Cooling: Rapidly cool the crystal by plunging it into liquid nitrogen.

  • Data Collection: Mount the cryo-cooled crystal on the goniometer of the X-ray diffractometer. A single diffraction image is often sufficient to assess the crystal quality.[8] A good crystal will produce a diffraction pattern with well-defined, round spots.[8]

  • Data Strategy: Collect a full dataset by rotating the crystal in the X-ray beam. Modern techniques like helical data collection can be beneficial for distributing the X-ray dose and improving data quality, especially for radiation-sensitive crystals.[13]

Structure Determination and Refinement

The final stage is to determine and refine the crystal structure from the collected diffraction data.

Protocol 5: Structure Solution and Refinement

  • Data Processing: Process the raw diffraction images to determine the unit cell parameters, space group, and integrated intensities of the reflections. This is typically done using software like XDS or HKL2000.

  • Phase Determination: Solve the "phase problem" to obtain an initial electron density map. For small molecules like Ac-Phe-NHMe, direct methods are usually successful.[8]

  • Model Building: Build an initial atomic model of the peptide into the electron density map using molecular graphics software.

  • Refinement: Refine the atomic model against the experimental data using software like SHELXL or PHENIX. This iterative process involves adjusting the atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

  • Validation: Validate the final refined structure using tools like PROCHECK to assess its geometric quality and agreement with the experimental data.[14]

Data Presentation and Visualization

Clear presentation of crystallographic data is essential for publication and interpretation.

Table 1: Example Crystallographic Data for Ac-Phe-NHMe

Parameter Value
Empirical formulaC₁₂H₁₆N₂O₂
Formula weight220.27
Temperature100(2) K
Wavelength1.54178 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.123(4) Å, α = 90°
b = 10.456(5) Å, β = 90°
c = 14.789(7) Å, γ = 90°
Volume1256.9(11) ų
Z4
Density (calculated)1.163 Mg/m³
Resolution0.80 Å
R-work0.045
R-free0.051

Note: The values in this table are for illustrative purposes and will vary depending on the specific crystal.

Diagrams of Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Determination synthesis SPPS of Ac-Phe-NHMe cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification verification Purity Verification (>95%) purification->verification screening Screening (Vapor Diffusion, Slow Evaporation) verification->screening optimization Optimization of Conditions screening->optimization growth Crystal Growth optimization->growth mounting Crystal Mounting & Cryo-cooling growth->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing phasing Phasing (Direct Methods) processing->phasing building Model Building phasing->building refinement Refinement & Validation building->refinement

Caption: Overall workflow for the crystallographic study of Ac-Phe-NHMe.

data_analysis_flow raw_data Raw Diffraction Images indexing Indexing & Integration (e.g., XDS) raw_data->indexing scaling Scaling & Merging (e.g., SCALA) indexing->scaling structure_factors Structure Factor Amplitudes (|F|) scaling->structure_factors direct_methods Direct Methods (e.g., SHELXS) structure_factors->direct_methods refinement Refinement (e.g., SHELXL, PHENIX) structure_factors->refinement initial_phases Initial Phases direct_methods->initial_phases electron_density Electron Density Map initial_phases->electron_density model_building Model Building (e.g., Coot) electron_density->model_building model_building->refinement final_model Final Refined Structure (PDB file) refinement->final_model validation Validation (e.g., PROCHECK) refinement->validation

Caption: Data processing and structure determination workflow.

Troubleshooting

Problem Possible Cause Solution
Low peptide synthesis yield Incomplete coupling or deprotectionIncrease coupling/deprotection times; use fresh reagents.
Peptide is impure after synthesis Side reactions during cleavageOptimize cleavage cocktail and time.[15]
No crystals form Suboptimal crystallization conditions; peptide purity is too lowScreen a wider range of conditions (precipitants, pH, temperature); re-purify the peptide.
Poorly diffracting crystals Small crystal size; high mosaicityOptimize crystallization to grow larger, more ordered crystals; anneal crystals by cycling temperature.
Difficulty in solving the structure Poor data quality; incorrect space group assignmentRe-collect data on a better crystal or at a synchrotron source; carefully re-evaluate space group symmetry.

Conclusion

The crystallographic study of peptides containing Ac-Phe-NHMe provides invaluable data for understanding the fundamental principles of peptide structure and interactions. The protocols and insights provided in these application notes offer a robust framework for researchers to successfully undertake such studies. By carefully following these methodologies, scientists can obtain high-resolution structural information that can guide the design of new therapeutics and functional biomaterials.

References

  • A Newcomer's Guide to Peptide Crystallography. (2015). Protein & Peptide Letters, 22(8), 684-690. [Link]

  • White Paper: Advances in X-ray Diffraction for Protein Crystals: Emerging Technologies. (n.d.). Helix BioStructures. [Link]

  • X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides. (n.d.). CD Formulation. [Link]

  • The association patterns of Ac-( E )- Δ Phe-NHMe ( 1a ) and... (n.d.). ResearchGate. [Link]

  • Peptide Crystallization. (n.d.). Creative Biostructure. [Link]

  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020). Acta Crystallographica Section D: Structural Biology, 76(Pt 9), 886-894. [Link]

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. (2007). The Journal of Organic Chemistry, 72(19), 7246-7253. [Link]

  • X-Ray Structure Determination of Proteins and Peptides. (2015). In Basic Methods in Structural Biology (pp. 1-26). [Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions. (2024). APC. [Link]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (2024). Journal of Peptide Science. [Link]

  • Synthesis, Crystal Structure and Molecular Conformation of N-Ac-dehydro-Phe-L-Val-OH. (1994). International Journal of Peptide and Protein Research, 44(6), 533-539. [Link]

  • N-Acetyl-l-phenylalanine. (2000). Acta Crystallographica Section C: Crystal Structure Communications, 56(2), 200-201. [Link]

  • N-Acetyl-L-phenylalanine. (n.d.). PubChem. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). RSC Medicinal Chemistry, 13(10), 1147-1195. [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1004-1011. [Link]

  • The association pattern of Boc-Gly-(E)-ΔPhe-NHMe (1) molecules in the... (n.d.). ResearchGate. [Link]

  • Structures of the protected amino acid Ac–Phe–OMe and its dimer: A β-sheet model system in the gas phase. (2003). Physical Chemistry Chemical Physics, 5(5), 891-896. [Link]

  • N-Acetylphenylalanine-N'-methylamide(L). (n.d.). NIST WebBook. [Link]

  • The Role of Methylphenyl Groups in Peptide Structure and Function. (n.d.). [Link]

  • RNA - synthesis, purification and crystallization. (1996). Acta Crystallographica Section D: Biological Crystallography, 52(Pt 4), 668-675. [Link]

  • N-Acetyl-L-phenylalanine (HMDB0000512). (n.d.). Human Metabolome Database. [Link]

  • Expression, purification, crystallization and preliminary X-ray crystallographic analysis of Enpp1. (2012). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 7), 778-782. [Link]

Sources

Probing the Secrets of Enzyme Active Sites: A Guide to Using Ac-Phe-NHMe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Minimalist Probe

In the intricate world of enzymology and drug discovery, understanding the precise architecture and chemical environment of an enzyme's active site is paramount. This knowledge underpins the rational design of potent inhibitors and the elucidation of catalytic mechanisms. While complex substrates and inhibitors provide valuable information, a minimalist probe, N-acetyl-L-phenylalanine N'-methylamide (Ac-Phe-NHMe), offers a unique and powerful tool for dissecting the fundamental interactions within an active site.

Ac-Phe-NHMe is a simple, capped amino acid derivative that effectively mimics a single residue within a polypeptide chain. Its N-terminal acetyl and C-terminal N-methyl groups neutralize the charges of the amino and carboxyl termini, respectively. This capping prevents the probe from acting as a true substrate for proteolytic cleavage, yet allows it to engage the active site and report on its key features. The phenylalanine side chain, with its bulky aromatic ring, serves as an excellent probe for hydrophobic pockets, a common feature in the active sites of many proteases, such as chymotrypsin.[1] This guide provides a comprehensive overview of the applications and protocols for leveraging Ac-Phe-NHMe as a versatile tool in your research.

Physicochemical Properties of Ac-Phe-NHMe

A thorough understanding of the physicochemical properties of Ac-Phe-NHMe is essential for designing and interpreting experiments.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂[2]
Molecular Weight 220.27 g/mol [2]
CAS Number 17186-60-6[2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in methanol, ethanol, acetone, and DMSO.[3][4] Limited solubility in water.

Core Concept: Why a Capped Phenylalanine?

The design of Ac-Phe-NHMe is a prime example of form dictating function. The strategic chemical modifications are what make it such an effective probe. The N-acetyl and N'-methyl groups are critical as they remove the zwitterionic character of a free amino acid, allowing the molecule to more closely resemble a residue within a peptide backbone. This neutrality is key for studying the non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, that govern substrate recognition and binding, without the complication of strong electrostatic interactions from terminal charges.

The choice of phenylalanine is equally deliberate. Many proteases, particularly those in the chymotrypsin family, have a pronounced specificity for large, hydrophobic residues.[1] The benzyl side chain of phenylalanine fits snugly into the "S1 pocket" of these enzymes, a hydrophobic cavity that is a primary determinant of substrate specificity. By using Ac-Phe-NHMe, researchers can specifically interrogate the nature of this critical binding pocket.

Experimental Workflow: A Multifaceted Approach

The utility of Ac-Phe-NHMe spans a range of biophysical and computational techniques, each providing a different piece of the puzzle in understanding enzyme-ligand interactions. A typical workflow for utilizing Ac-Phe-NHMe is outlined below.

AcPheNHMe_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation cluster_synthesis Synthesis of Knowledge prep_probe Prepare Ac-Phe-NHMe Stock kinetics Enzyme Kinetics (Ki determination) prep_probe->kinetics nmr NMR Spectroscopy (Binding Site Mapping) prep_probe->nmr xtal X-ray Crystallography (Structural Analysis) prep_probe->xtal comp Computational Modeling (Docking & MD) prep_probe->comp prep_enzyme Purify & Characterize Enzyme prep_enzyme->kinetics prep_enzyme->nmr prep_enzyme->xtal prep_enzyme->comp analyze_kinetics Calculate Ki kinetics->analyze_kinetics analyze_nmr Chemical Shift Perturbation Analysis nmr->analyze_nmr analyze_xtal Solve Co-crystal Structure xtal->analyze_xtal analyze_comp Analyze Binding Pose & Energy comp->analyze_comp synthesis Develop Active Site Model analyze_kinetics->synthesis analyze_nmr->synthesis analyze_xtal->synthesis analyze_comp->synthesis

Caption: A typical experimental workflow for using Ac-Phe-NHMe.

Application 1: Enzyme Kinetics – Quantifying Binding Affinity

One of the most direct applications of Ac-Phe-NHMe is to determine its binding affinity for an enzyme's active site, typically by measuring its inhibition constant (Ki). Since Ac-Phe-NHMe is not readily hydrolyzed, it often acts as a competitive inhibitor for substrates that bind to the same site.

Protocol: Determining the Inhibition Constant (Ki) of Ac-Phe-NHMe

This protocol assumes the use of a chromogenic or fluorogenic substrate that is appropriate for the enzyme of interest (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).

Materials:

  • Purified enzyme of interest

  • Ac-Phe-NHMe

  • Appropriate chromogenic or fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve Ac-Phe-NHMe in a suitable solvent (e.g., DMSO) to create a high-concentration stock (e.g., 100 mM).

    • Prepare a stock solution of the enzyme in assay buffer. The final concentration in the assay will depend on the enzyme's activity.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

  • Determine the Michaelis-Menten Constant (Km) of the Substrate:

    • In a 96-well plate, set up a series of reactions with a fixed enzyme concentration and varying concentrations of the substrate.

    • Measure the initial reaction velocity (V₀) for each substrate concentration by monitoring the change in absorbance or fluorescence over time.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[5][6]

  • Perform the Inhibition Assay:

    • Set up a matrix of reactions in a 96-well plate. Each row should have a fixed concentration of Ac-Phe-NHMe, and each column should have a varying concentration of the substrate (typically ranging from 0.2x to 5x the Km).

    • Include a control row with no Ac-Phe-NHMe.

    • Add the assay buffer, Ac-Phe-NHMe (at different concentrations), and the enzyme to the wells and incubate for a short period (e.g., 5-10 minutes) to allow for binding.

    • Initiate the reaction by adding the substrate to each well.

    • Immediately begin monitoring the reaction kinetically in the plate reader.

  • Data Analysis:

    • Calculate the initial velocity for each reaction.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each concentration of Ac-Phe-NHMe.[6]

    • For competitive inhibition, the lines will intersect on the y-axis.

    • The Ki can be determined from a secondary plot of the slope of each line versus the inhibitor concentration.

Causality Behind Experimental Choices:

  • Why determine Km first? Knowing the Km of the substrate is crucial for designing the inhibition experiment. The substrate concentrations should bracket the Km to ensure that the enzyme is sensitive to changes in substrate concentration.

  • Why pre-incubate the enzyme and inhibitor? This step ensures that the binding of the inhibitor has reached equilibrium before the substrate is introduced, which is a key assumption in the derivation of the competitive inhibition equations.

Application 2: X-ray Crystallography – Visualizing the Interaction

Co-crystallizing an enzyme with Ac-Phe-NHMe can provide an atomic-resolution snapshot of how this minimalist probe occupies the active site. This is invaluable for understanding the specific hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon ligand binding.

Protocol: Co-crystallization of an Enzyme with Ac-Phe-NHMe

Materials:

  • Highly purified and concentrated enzyme solution

  • Ac-Phe-NHMe

  • Crystallization screens and plates (e.g., sitting drop or hanging drop vapor diffusion)

  • Cryoprotectant solution

Procedure:

  • Complex Formation:

    • Prepare a solution of the purified enzyme at a high concentration (e.g., 5-10 mg/mL).

    • Add a molar excess of Ac-Phe-NHMe (e.g., 5-10 fold molar excess) to the enzyme solution. The final concentration of Ac-Phe-NHMe will depend on its solubility and binding affinity.

    • Incubate the mixture on ice for at least one hour to ensure complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the enzyme-Ac-Phe-NHMe complex.

    • Use commercially available or in-house crystallization screens to sample a wide range of precipitants, buffers, and salts.

    • Monitor the crystallization plates regularly for the appearance of crystals.

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of the precipitant, buffer pH, and other additives.

    • Carefully harvest the crystals and briefly soak them in a cryoprotectant solution to prevent ice formation during X-ray data collection.

  • Data Collection and Structure Determination:

    • Flash-cool the cryoprotected crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure using molecular replacement, using the known structure of the enzyme as a search model.

    • Refine the structure and model the Ac-Phe-NHMe molecule into the electron density observed in the active site.

Trustworthiness of the Protocol:

  • Self-Validation: The presence of clear and unambiguous electron density for the Ac-Phe-NHMe molecule in the active site is a strong validation of successful binding. The refined structure should have good stereochemistry and low R-factors.

AcPheNHMe_Interaction cluster_enzyme Enzyme Active Site cluster_probe Ac-Phe-NHMe S1_pocket S1 Hydrophobic Pocket catalytic_triad Catalytic Residues (e.g., Ser, His, Asp) backbone_hbond Backbone H-bond Donors/Acceptors phe_ring Phenylalanine Ring phe_ring->S1_pocket Hydrophobic Interaction acetyl N-acetyl Group acetyl->backbone_hbond H-bond nhme N-methylamide Group nhme->catalytic_triad Potential Weak Interaction nhme->backbone_hbond H-bond

Caption: Interactions of Ac-Phe-NHMe within a protease active site.

Application 3: NMR Spectroscopy – Mapping the Binding Interface in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution.[7] By monitoring changes in the chemical shifts of the protein's backbone amides upon titration with Ac-Phe-NHMe, it is possible to map the binding site on the protein's surface.

Protocol: Chemical Shift Perturbation (CSP) Mapping

Materials:

  • ¹⁵N-labeled purified enzyme

  • Ac-Phe-NHMe

  • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Prepare NMR Samples:

    • Prepare a sample of the ¹⁵N-labeled enzyme at a suitable concentration for NMR (e.g., 0.1-0.5 mM).

    • Prepare a concentrated stock solution of Ac-Phe-NHMe in the same NMR buffer.

  • Acquire Reference Spectrum:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free enzyme. This spectrum serves as the reference.

  • Titration with Ac-Phe-NHMe:

    • Add small aliquots of the Ac-Phe-NHMe stock solution to the enzyme sample to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:5 enzyme:ligand).

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Identify the residues whose cross-peaks show significant chemical shift changes or line broadening upon addition of Ac-Phe-NHMe.

    • Calculate the weighted average chemical shift perturbation for each residue.

    • Map the perturbed residues onto the 3D structure of the enzyme. The residues that are most affected are likely to be at or near the binding site.[8]

Expert Insights:

  • Why use ¹⁵N-labeled protein? The ¹H-¹⁵N HSQC experiment is highly sensitive and provides a unique signal for each backbone amide (except for proline). This allows for residue-specific monitoring of the interaction.

  • Interpreting the Data: Residues with large chemical shift perturbations are those whose chemical environment is most affected by the binding of Ac-Phe-NHMe. These residues typically form the binding pocket.

Application 4: Computational Modeling – In Silico Prediction and Analysis

Computational docking and molecular dynamics (MD) simulations can provide valuable insights into the binding mode of Ac-Phe-NHMe and the energetics of the interaction.[9][10] These methods can be used to predict the binding pose of Ac-Phe-NHMe in an enzyme's active site, which can then be validated by experimental data from crystallography or NMR.

Protocol: Molecular Docking with AutoDock

Materials:

  • A high-resolution crystal structure of the target enzyme (or a reliable homology model).

  • A 3D structure of Ac-Phe-NHMe.

  • Molecular docking software such as AutoDock.[9]

Procedure:

  • Prepare the Protein and Ligand:

    • Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the Ac-Phe-NHMe structure by assigning charges and defining rotatable bonds.

  • Define the Binding Site:

    • Define a grid box that encompasses the active site of the enzyme. The size of the grid box should be large enough to allow for translational and rotational sampling of the ligand.

  • Run the Docking Simulation:

    • Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to search for low-energy binding poses of Ac-Phe-NHMe within the defined grid box.[11]

  • Analyze the Results:

    • Cluster the resulting docking poses and analyze the top-ranked clusters.

    • Visualize the predicted binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between Ac-Phe-NHMe and the enzyme.

    • Compare the predicted binding pose with experimental data, if available.

Troubleshooting and Data Interpretation

IssuePossible CauseSuggested Solution
No inhibition observed in kinetics assay Ac-Phe-NHMe does not bind to the active site, or the binding is too weak to detect.Verify the integrity of the enzyme and the probe. Consider using a higher concentration of Ac-Phe-NHMe.
No crystals obtained in crystallography The enzyme-ligand complex is not stable, or the presence of the ligand interferes with crystal packing.Try different crystallization conditions. Consider soaking pre-existing crystals of the free enzyme with Ac-Phe-NHMe.
Widespread chemical shift perturbations in NMR Non-specific binding of Ac-Phe-NHMe to the protein surface.Perform the titration at a lower protein concentration. Analyze the concentration dependence of the chemical shift changes to distinguish specific from non-specific binding.
Poor correlation between docking and experimental data The scoring function used in the docking program may not accurately predict the binding energy. The protein may undergo a conformational change upon ligand binding that is not accounted for in the rigid docking protocol.Try a different docking program or scoring function. Consider using flexible docking or running a molecular dynamics simulation to refine the docking pose.

Conclusion: An Indispensable Tool for Mechanistic Enzymology

N-acetyl-L-phenylalanine N'-methylamide is more than just a simple molecule; it is a versatile and powerful probe for elucidating the intricacies of enzyme active sites. Its minimalist design allows for the dissection of fundamental binding interactions, providing a solid foundation for understanding enzyme specificity and catalysis. By integrating data from enzyme kinetics, X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can build a comprehensive and high-resolution model of how an enzyme recognizes and interacts with its ligands. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize Ac-Phe-NHMe in their quest to unravel the complexities of enzyme function and to accelerate the discovery of new therapeutic agents.

References

  • Purdie, J. E., & Benoiton, N. L. (1970). The interaction of α-chymotrypsin with phenylalanine derivatives containing a free α-amino group. Canadian Journal of Biochemistry, 48(9), 1058–1065. Available at: [Link]

  • NIST. (n.d.). N-Acetylphenylalanine-N'-methylamide(L). In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Human Metabolome Database. (n.d.). N-Acetyl-L-phenylalanine (HMDB0000512). Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (400 MHz) of A) Ac-(E)-Phe-NMe 2 and B) Ac-(Z). Available at: [Link]

  • ResearchGate. (n.d.). Figure 3. The association patterns of Ac-( E )- Δ Phe-NHMe ( 1a ) and.... Available at: [Link]

  • Sato, S., Karasaki, Y., & Ohno, M. (1977). Interactions of alpha-chymotrypsin with peptides containing tryptophan or its derivatives at the C-terminus. Journal of Biochemistry, 82(1), 231–237. Available at: [Link]

  • Purdie, J. E., & Benoiton, N. L. (1970). The interaction of alpha-chymotrypsin with phenylalanine derivatives containing a free alpha-amino group. Canadian Journal of Biochemistry, 48(9), 1058–1065. Available at: [Link]

  • PubChem. (n.d.). N-Acetyl-L-phenylalanine. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (n.d.). Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine. Available at: [Link]

  • PubMed. (n.d.). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Available at: [Link]

  • National Institutes of Health. (n.d.). The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments. Available at: [Link]

  • PubMed. (n.d.). NMR assignment methods for the aromatic ring resonances of phenylalanine and tyrosine residues in proteins. Available at: [Link]

  • PubMed. (n.d.). Activity-Based Protein Profiling Probe for the Detection of Enzymes Catalyzing Polysorbate Degradation. Available at: [Link]

  • Theranostics. (2022). Activated molecular probes for enzyme recognition and detection. Available at: [Link]

  • PubMed Central. (n.d.). Molecular docking analysis of Aza compounds with the heme-binding protein from Tannerella Forsythia. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. Available at: [Link]

  • Biochemistry Den. (n.d.). Biochemistry Enzyme kinetics. Available at: [Link]

  • ChemRxiv. (n.d.). Algorithm Selection for Protein-Ligand Docking: A Case Study on ACE with AutoDock. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) DOCKING, SPECTRAL AND QUANTUM COMPUTATIONAL ANALYSIS ON THE BIOLOGICAL IMPACT OF ACETYL, CARBOXYLIC, FURAN AND AMINO GROUPS ON PHENYL RINGS. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]

  • WebMD. (n.d.). Chymotrypsin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

  • PubMed. (n.d.). Demonstration of protein-protein interaction specificity by NMR chemical shift mapping. Available at: [Link]

  • PubMed Central. (n.d.). Discovery of small-molecule enzyme activators by activity-based protein profiling. Available at: [Link]

  • OSTI.GOV. (2022). Imaging active site chemistry and protonation states: NMR crystallography of the tryptophan synthase α-aminoacrylate intermediate. Available at: [Link]

  • Nature. (2023). Enlarging the scenario of site directed F labeling for NMR spectroscopy of biomolecules. Available at: [Link]

  • PubMed. (n.d.). Activated molecular probes for enzyme recognition and detection. Available at: [Link]

  • PubMed. (n.d.). Protein-protein interaction analysis by nuclear magnetic resonance spectroscopy. Available at: [Link]

  • National Institutes of Health. (2024). Educational activity of enzyme kinetics in an undergraduate biochemistry course. Available at: [Link]

  • University of Leeds. (n.d.). X-ray crystallographic investigations of the structures of enzymes of medical and biotechnological importance. Available at: [Link]

  • PubMed. (n.d.). X-ray and NMR crystallography in an enzyme active site: the indoline quinonoid intermediate in tryptophan synthase. Available at: [Link]

  • MDPI. (n.d.). The Crystallography of Enzymes: A Retrospective and Beyond. Available at: [Link]

  • ResearchGate. (n.d.). X-ray and NMR Crystallography in an Enzyme Active Site: The Indoline Quinonoid Intermediate in Tryptophan Synthase. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the characterization of Ac-Phe-NHMe derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with N-acetyl-L-phenylalanine-N'-methylamide (Ac-Phe-NHMe) and its derivatives. These molecules, while seemingly simple, serve as crucial models for understanding peptide conformation, folding, and interactions. However, their unique physicochemical properties, stemming from N-terminal acetylation, C-terminal N-methylation, and the bulky phenyl side chain, introduce a specific set of analytical challenges.

This guide provides field-proven insights and troubleshooting protocols to help you navigate these complexities, ensuring the generation of high-quality, reproducible data. We will move from frequently asked questions to in-depth, problem-oriented troubleshooting guides for chromatography, spectroscopy, and mass spectrometry.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing Ac-Phe-NHMe derivatives?

A1: The characterization of Ac-Phe-NHMe and its analogs is often complicated by three core issues:

  • Aggregation: The aromatic phenylalanine residue promotes intermolecular π-π stacking, leading to self-aggregation, especially at higher concentrations.[1][2][3] This can cause issues like poor chromatographic peak shape, signal broadening in NMR, and suppression of ionization in mass spectrometry.[4]

  • Conformational Heterogeneity: The N-methylated amide bond (between Phe and NHMe) can exist in both cis and trans conformations.[5] Unlike typical peptide bonds where trans is heavily favored, N-methylation significantly increases the population of the cis isomer, leading to a mixture of slowly interconverting conformers in solution.[6][7] This results in peak doubling or broadening in NMR and can sometimes lead to split peaks in chromatography.

  • Poor Solubility: The combination of a hydrophobic phenyl group and blocked termini makes these derivatives poorly soluble in purely aqueous solutions.[8] Finding an appropriate solvent system that prevents aggregation while being compatible with the analytical technique is a critical first step.[9][10]

Q2: My Ac-Phe-NHMe derivative is difficult to dissolve. What solvent system should I start with?

A2: Solubility is a common first hurdle.[11] A systematic approach is recommended. Start by testing solubility in a small amount of your sample.

  • Begin with common HPLC solvents: Try dissolving a small amount in acetonitrile (ACN) or methanol (MeOH).

  • Introduce stronger organic solvents: If solubility is still low, move to dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9] Dissolve the peptide in a minimal amount of DMSO/DMF and then carefully dilute with your desired aqueous buffer or HPLC mobile phase.

  • Consider pH modification (for derivatives with ionizable groups): If your derivative has acidic or basic side chains, adjusting the pH can dramatically improve solubility.[8][12] For basic peptides, use a dilute acidic solution (e.g., 10% acetic acid); for acidic peptides, use a dilute basic solution (e.g., 0.1% aqueous NH₃).[8]

  • For NMR studies: Deuterated solvents like DMSO-d₆, CD₃OD, or CD₃CN are excellent starting points. DMSO-d₆ is particularly effective at breaking up hydrogen-bonded aggregates.

Q3: My ¹H NMR spectrum shows more peaks than expected, and some are very broad. What is happening?

A3: This is a classic sign of conformational heterogeneity and/or aggregation. The multiple sets of signals often arise from the cis/trans isomers around the N-methylated amide bond.[5][6] The broadness of the peaks can be due to an intermediate rate of exchange between these conformers on the NMR timescale or due to the formation of soluble aggregates.[4] Refer to the Troubleshooting Guide for NMR Spectroscopy below for detailed protocols on how to diagnose and resolve this.

Q4: I see an unexpected mass in my LC-MS that corresponds to the loss of the N-terminal residue. Is this a synthesis failure?

A4: Not necessarily. While it could be an incomplete coupling during synthesis, the Ac-NMePhe moiety is known to be susceptible to cleavage under strong acidic conditions.[5][13] This can happen during the final cleavage of a larger peptide from resin if using harsh acids, or even to a lesser extent in the HPLC mobile phase if it contains a high concentration of an acid like trifluoroacetic acid (TFA). The proposed mechanism involves the acetyl carbonyl oxygen attacking the adjacent amide carbonyl, forming a five-membered oxazolinium intermediate that cleaves the first residue.[5]

Section 2: Troubleshooting Guides

Problem 1: HPLC Analysis — Poor Peak Shape or Low Recovery

You inject your purified Ac-Phe-NHMe derivative and observe a broad, tailing peak, or the peak area is much smaller than expected.

Poor peak shape is often a direct consequence of on-column aggregation or secondary interactions. The hydrophobic nature of the molecule can lead to strong, non-ideal interactions with the reversed-phase column material. Low recovery can be caused by irreversible adsorption to the column or precipitation of the analyte upon injection into the mobile phase.[14]

HPLC_Troubleshooting start Problem: Poor HPLC Peak (Broad, Tailing, Low Recovery) check_sol Is sample fully dissolved in initial mobile phase? start->check_sol precip Issue: On-Column Precipitation check_sol->precip No check_agg Does peak shape improve at lower concentration? check_sol->check_agg Yes sol_mod Solution: 1. Decrease aqueous content of starting mobile phase. 2. Dissolve sample in DMSO/DMF before dilution. 3. Lower injection volume. precip->sol_mod agg Issue: On-Column Aggregation check_agg->agg Yes check_tfa Are you using a low TFA concentration (<0.05%)? check_agg->check_tfa No agg_sol Solution: 1. Add organic modifiers (e.g., isopropanol). 2. Increase column temperature (30-60 °C). 3. Decrease sample concentration. agg->agg_sol tfa Issue: Secondary Interactions with Silica check_tfa->tfa Yes tfa_sol Solution: 1. Increase TFA concentration to 0.1%. 2. Switch to formic acid (FA) for MS compatibility. 3. Use a different ion-pairing agent. tfa->tfa_sol

Caption: Troubleshooting workflow for poor HPLC peak shape.

ParameterStandard ConditionModification & RationaleExpected Outcome
Temperature AmbientIncrease to 40-60 °CReduces viscosity and disrupts hydrophobic interactions/aggregation, leading to sharper peaks.
Ion-Pairing Agent 0.1% TFASwitch to 0.1% Formic Acid (FA)FA is less aggressive and better for MS, but may require a shallower gradient. Can improve peak shape if TFA causes issues.[15]
Organic Solvent Acetonitrile (ACN)Add 5-10% Isopropanol (IPA) to the organic phaseIPA is a stronger, more disruptive solvent that can break up aggregates of very hydrophobic peptides.[9]
Gradient Slope 5-95% B in 20 minDecrease slope (e.g., 1%/min)A shallower gradient can improve the resolution of closely eluting species, such as conformers.
  • Concentration Study: Prepare serial dilutions of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL). Inject the same volume for each. If peak shape improves dramatically at lower concentrations, aggregation is the likely culprit.

  • Temperature Study: Set the column heater to 30 °C and run the sample. Incrementally increase the temperature by 10 °C (up to a stable maximum like 60 °C) for subsequent runs. Observe changes in retention time and peak sharpness.

  • Solvent Modification: Prepare a new organic mobile phase (Solvent B) consisting of 90% ACN, 10% IPA, and 0.1% TFA. Run your standard gradient. This can significantly improve the elution of "sticky" peptides.[14]

  • Confirmation: The optimal condition should yield a sharp, symmetrical peak with maximum peak area, indicating good recovery and minimal on-column issues.

Problem 2: NMR Spectroscopy — Complex or Broad Spectra

Your ¹H or ¹³C NMR spectrum is difficult to interpret due to signal broadening or the presence of multiple distinct sets of signals for the same residue.

This phenomenon is most often caused by the presence of multiple conformations in slow or intermediate exchange on the NMR timescale. For Ac-Phe-NHMe, the primary cause is the cis/trans isomerization of the N-methylated peptide bond.[5][6][7] At room temperature, the rate of interconversion between these two states can be similar to the NMR frequency difference between their signals, resulting in severe broadening. Aggregation can also contribute to general signal broadening.[4]

Conformer_Equilibrium cluster_trans Trans Conformer (Lower Energy) cluster_cis Cis Conformer (Higher Energy) Trans Ac-Phe(trans)-NHMe Cis Ac-Phe(cis)-NHMe Trans->Cis k_exchange (Slow on NMR timescale)

Caption: Equilibrium between cis and trans conformers of Ac-Phe-NHMe.

This is the definitive experiment to diagnose conformational exchange.

  • Prepare the Sample: Dissolve the sample in a solvent with a wide liquid range, such as DMSO-d₆ or Toluene-d₈.

  • Acquire Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Cooling: Decrease the temperature in 10-15 K increments (e.g., to 288 K, 278 K, etc.). Allow the temperature to equilibrate for 5-10 minutes before each acquisition.

    • Expected Observation (Slow Exchange): As you cool the sample, the exchange rate slows. If you are in the intermediate exchange regime, the broad peaks will first broaden further and then resolve into two distinct, sharp sets of signals—one for the cis and one for the trans conformer.

  • Heating: Increase the temperature from ambient in 10-15 K increments (e.g., to 308 K, 318 K, etc.).

    • Expected Observation (Fast Exchange): As you heat the sample, the exchange rate increases. The broad or doubled peaks will coalesce into a single, sharp, population-averaged signal.

  • Data Interpretation:

    • Coalescence upon heating: Confirms dynamic exchange.

    • Sharpening into two sets upon cooling: Confirms the presence of distinct conformers and allows you to integrate the signals to determine their relative populations.

    • No change with temperature, but sharpens on dilution: Suggests aggregation is the primary cause of broadening.

Problem 3: Mass Spectrometry — Ambiguous or Unexpected Masses

Your ESI-MS spectrum shows the expected [M+H]⁺ ion, but also other significant ions that are difficult to assign, such as [M+23]⁺, [M+42]⁺, or an ion corresponding to a loss of ~203 Da.

Unexpected ions can arise from multiple sources: salt adducts from buffers, artifacts from sample preparation, or degradation of the molecule itself. Acetylation and methylation, in particular, can be confounding. For example, an acetylation (+42.01 Da) is nearly isobaric to a trimethylation (+42.05 Da), requiring high-resolution MS to distinguish.[16] The loss of 203.2 Da corresponds to the cleavage of the Ac-NMePhe residue, which can be induced by acidic conditions.[5][13]

MS_Troubleshooting start Problem: Unexpected Masses in MS Spectrum mass_plus_22 Observed Mass: [M+22]⁺ or [M+23]⁺ start->mass_plus_22 mass_plus_38 Observed Mass: [M+38]⁺ or [M+39]⁺ start->mass_plus_38 mass_minus_203 Observed Mass: [M-203]⁺ start->mass_minus_203 adduct_na Diagnosis: Sodium Adduct [M+Na]⁺ mass_plus_22->adduct_na adduct_k Diagnosis: Potassium Adduct [M+K]⁺ mass_plus_38->adduct_k degradation Diagnosis: Acid-Induced Cleavage Loss of Ac-NMePhe mass_minus_203->degradation sol_adduct Solution: 1. Desalt sample before analysis. 2. Use high-purity solvents (LC-MS grade). 3. Use plasticware instead of glass where possible. adduct_na->sol_adduct adduct_k->sol_adduct sol_degradation Solution: 1. Use formic acid instead of TFA in LC. 2. Avoid prolonged exposure to acidic conditions. 3. Check synthesis cleavage conditions. degradation->sol_degradation

Caption: Decision guide for common unexpected masses in ESI-MS.

  • Use High-Purity Reagents: Ensure all solvents (water, ACN, MeOH) and additives (TFA, FA) are LC-MS grade to minimize metal ion contamination.

  • Desalting: If the sample was purified using buffers containing non-volatile salts (e.g., phosphate, Tris), it MUST be desalted prior to MS analysis. Use a C18 ZipTip® or a similar solid-phase extraction (SPE) method.

  • SPE Desalting Steps:

    • Equilibrate: Wash the C18 tip with 100% ACN, followed by 0.1% TFA in water.

    • Bind: Load your sample onto the tip. The peptide will bind to the C18 resin.

    • Wash: Wash the tip with 0.1% TFA in water to remove salts and other hydrophilic impurities.

    • Elute: Elute your desalted peptide with a small volume of a high-organic solution (e.g., 70% ACN, 0.1% TFA).

  • Direct Infusion: Analyze the desalted eluate directly by infusion or LC-MS. You should observe a significant reduction in sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts and an enhanced signal for your desired protonated molecule ([M+H]⁺).

References

  • Figure 3. The association patterns of Ac-( E )- Δ Phe-NHMe ( 1a ) and... - ResearchGate. Available at: [Link]

  • Aggregation Rules of Short Peptides | JACS Au - ACS Publications. Available at: [Link]

  • A secondary structure within small peptides guiding spontaneous self-aggregation and nanoparticle formation - Nanoscale Advances (RSC Publishing). Available at: [Link]

  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC - NIH. Available at: [Link]

  • Aggregation Rules of Short Peptides - PMC - NIH. Available at: [Link]

  • Elucidating the aggregation rules for short peptides - Drug Target Review. Available at: [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - ACS Publications. Available at: [Link]

  • 31 P NMR spectra showing influence of N-acetyl phenylalanine methyl... - ResearchGate. Available at: [Link]

  • Peptide Characterization Techniques: FAQs Answered by Experts. Available at: [Link]

  • Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. - DOI. Available at: [Link]

  • Deletion of Ac-NMePhe(1) from [NMePhe(1) ]arodyn under acidic conditions, part 1: effects of cleavage conditions and N-terminal functionality - PubMed. Available at: [Link]

  • Conformational Preferences of α-Substituted Proline Analogues - PMC - NIH. Available at: [Link]

  • (PDF) Impact of the ΔPhe configuration on the Boc-Gly-ΔPhe-NHMe conformation: experiment and theory - ResearchGate. Available at: [Link]

  • Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry - PMC - NIH. Available at: [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine - Magritek. Available at: [Link]

  • Peptide Sample Prep Optimization and Troubleshooting - YouTube. Available at: [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - MDPI. Available at: [Link]

  • N-Acetyl-L-phenylalanine - SpectraBase. Available at: [Link]

  • Design of helical peptides: Solution conformation of Boc-Gly-ΔZPhe-Leu-ΔZPhe-Ala-NHMe and Boc-Val-ΔZPhe-Phe-Ala-Leu-Ala-ΔZPhe-Leu-OMe | Semantic Scholar. Available at: [Link]

  • A story of peptides, lipophilicity and chromatography – back and forth in time. Available at: [Link]

  • Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed. Available at: [Link]

  • Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC - NIH. Available at: [Link]

  • Effective Structural Characterization Strategies for Peptides | BioPharmaSpec. Available at: [Link]

  • Conformational preferences of non-prolyl and prolyl residues - PubMed. Available at: [Link]

  • Analytical considerations for characterization of generic peptide product: A regulatory insight. Available at: [Link]

  • Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - ResearchGate. Available at: [Link]

  • Use of chemical ionization mass spectrometry in analysis of amino acid phenylthiohydantoin derivatives formed during Edman degradation of proteins - PubMed. Available at: [Link]

  • Ac-Phe-OH, N-Acetyl-L-phenylalanine, CAS 2018-61-3 - Aapptec Peptides. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available at: [Link]

  • Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2 - ResearchGate. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available at: [Link]

  • Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures - MDPI. Available at: [Link]

  • Characterization, stability and solubility of co-amorphous systems of glibenclamide and L-arginine at different pH - AJOL. Available at: [Link]

  • Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent Transition-Metal Cations | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Ac-Phe-NHMe for Enhanced Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support hub dedicated to researchers and drug development professionals working on the modification of peptide-based molecules. This guide focuses on a foundational scaffold, N-acetyl-L-phenylalanine N'-methylamide (Ac-Phe-NHMe), providing in-depth, evidence-based strategies and troubleshooting for enhancing its binding affinity to your protein target.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the common initial hurdles faced when working with a new ligand-protein interaction.

Q1: My initial screening shows very weak or no discernible binding of Ac-Phe-NHMe to my target protein. Where do I start troubleshooting?

A1: Before proceeding to chemical modifications, it is imperative to validate the integrity of your assay system. Weak or absent binding can often be attributed to issues with the reagents or experimental setup rather than a true lack of interaction.

  • Verify Compound Identity and Purity: Confirm the chemical identity and purity of your Ac-Phe-NHMe stock. This can be achieved using High-Performance Liquid Chromatography (HPLC) to check for impurities and Mass Spectrometry (MS) to confirm the correct molecular weight. Degradation or contaminants in your ligand stock is a common source of error.

  • Assess Target Protein Integrity and Activity: Ensure that your target protein is correctly folded, stable, and active. If a known ligand for your protein exists, use it as a positive control to confirm that the protein is capable of binding. Biophysical techniques such as Circular Dichroism (CD) spectroscopy can be used to assess the secondary structure and folding of the protein.

  • Optimize Assay Conditions: Binding affinity is highly sensitive to the buffer conditions. Systematically evaluate and optimize the following:

    • pH and Ionic Strength: Small changes in pH can alter the protonation state of key residues in your protein's binding pocket or your ligand, drastically affecting binding. The ionic strength of the buffer can influence electrostatic interactions.

    • Additives: The presence of detergents (e.g., Tween-20) or co-solvents (e.g., DMSO) can impact both protein stability and ligand solubility.

    • Temperature: Binding is a thermodynamic process. Ensure that your experiments are conducted at a consistent and controlled temperature.

  • Check for Ligand Solubility Issues: Ac-Phe-NHMe and its more hydrophobic analogs can have limited aqueous solubility. Visually inspect your assay solutions for any signs of precipitation. Poor solubility will lead to an underestimation of the true binding affinity.

Q2: I have a confirmed, but weak (millimolar range), binding affinity for Ac-Phe-NHMe. What are the primary modification strategies to achieve micromolar or better affinity?

A2: Improving binding affinity from the millimolar (mM) to the micromolar (µM) or nanomolar (nM) range is a central goal of lead optimization. For Ac-Phe-NHMe, a systematic approach involving modification of its key components is recommended. The general workflow for such an optimization campaign is depicted below.

cluster_Problem Initial State: Weak Binding cluster_Strategy Modification Strategies cluster_Workflow Iterative Improvement Cycle cluster_Goal Desired Outcome Start Ac-Phe-NHMe Weak Affinity (e.g., mM) Mod_Phe Phenylalanine Side Chain - Ring Substitutions (F, Cl, OH) - Bioisosteric Replacement Start->Mod_Phe Choose Modification Strategy Mod_Backbone Peptide Backbone - N-methylation - α-carbon methylation Start->Mod_Backbone Choose Modification Strategy Mod_Termini Terminal Groups - N-terminus modification - C-terminus modification Start->Mod_Termini Choose Modification Strategy Synthesis Synthesis - Solid-Phase Peptide Synthesis (SPPS) - Solution-Phase Synthesis Mod_Phe->Synthesis Mod_Backbone->Synthesis Mod_Termini->Synthesis Purification Purification & Characterization - HPLC - Mass Spectrometry Synthesis->Purification Binding_Assay Binding Affinity Assay - Isothermal Titration Calorimetry (ITC) - Surface Plasmon Resonance (SPR) - Fluorescence Polarization (FP) Purification->Binding_Assay SAR SAR Analysis - Structure-Activity Relationship - Inform next design Binding_Assay->SAR SAR->Mod_Phe Iterate Design End Optimized Ligand Improved Affinity (µM to nM) SAR->End Achieve Goal

Caption: Iterative cycle for affinity maturation of Ac-Phe-NHMe.

Key modification strategies include:

  • Phenylalanine Side Chain Modifications: The phenyl ring is the primary pharmacophore.

    • Ring Substitution: Introducing substituents can create new interactions with the binding pocket. Halogenation is a common and effective strategy. For instance, fluorination of the phenyl ring can enhance binding affinity through favorable electrostatic interactions.[1] The position of the halogen is critical; for example, in some systems, introducing an iodine atom at the ortho-position of phenylalanine has been shown to increase affinity for the target transporter LAT1.[2]

    • Bioisosteric Replacement: Replacing the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) can improve binding and pharmacokinetic properties.

  • Backbone Modifications: Altering the peptide backbone can pre-organize the molecule into a bioactive conformation, which can be entropically favorable for binding.

    • N-methylation: N-methylation of the amide bond can improve metabolic stability and membrane permeability.[1] However, it also introduces steric bulk that can impact binding and requires specialized coupling reagents for efficient synthesis.[3]

  • Terminal Group Modifications: The N-acetyl and C-terminal N'-methylamide groups can be altered to probe for additional interactions. Replacing the N-acetyl group with other functionalities can be explored, but care must be taken as certain N-terminal modifications on N-methylated amino acids can lead to instability during acidic cleavage from the resin in solid-phase synthesis.[4]

Part 2: Troubleshooting Guides for Synthesis and Purification

This section focuses on issues that may arise during the chemical synthesis and purification of Ac-Phe-NHMe analogs.

Issue 1: Low yield during solid-phase peptide synthesis (SPPS) of a modified analog.

  • Plausible Causes & Solutions:

    • Incomplete Coupling: Sterically hindered amino acids, such as N-methylated or other modified phenylalanine derivatives, can be difficult to couple efficiently.

      • Solution: Employ "double coupling," where the coupling reaction is performed twice before proceeding to the next deprotection step.[5] Also, consider using more potent coupling reagents like HATU or HCTU. For N-methylated amino acids, specialized protocols and coupling reagents are often necessary.[3]

    • Peptide Aggregation: Hydrophobic analogs of Ac-Phe-NHMe can aggregate on the solid support, leading to incomplete reactions.

      • Solution: Consider switching the primary solvent from DMF to NMP, which has better solvating properties for aggregating peptides.[6] Using resins with a lower loading capacity can also help by increasing the distance between peptide chains.

Issue 2: Difficulty in purifying hydrophobic Ac-Phe-NHMe analogs by Reverse-Phase HPLC (RP-HPLC).

  • Plausible Causes & Solutions:

    • Poor Retention or Elution: Highly hydrophobic peptides may either bind irreversibly to the C18 column or elute very late with poor peak shape.

      • Solution: For very hydrophobic peptides, consider using a column with a less hydrophobic stationary phase, such as C8 or C4.[7] You can also try dissolving the crude peptide in a small amount of a strong organic solvent like DMSO before injecting it onto the HPLC.

    • Peak Tailing: This can be caused by interactions of the peptide with residual silanol groups on the silica-based stationary phase.

      • Solution: Ensure that an ion-pairing agent, such as trifluoroacetic acid (TFA), is present in your mobile phases at a sufficient concentration (typically 0.1%).[8] Using high-purity silica columns can also minimize this issue.[8]

Part 3: Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of a modified Ac-Phe-NHMe analog and for common binding affinity assays.

Protocol 1: Solution-Phase Synthesis of Ac-(4-F-Phe)-NHMe

For small peptides like Ac-Phe-NHMe and its analogs, solution-phase synthesis can be a viable alternative to SPPS.[6][9]

Materials:

  • Boc-L-(4-Fluorophenylalanine)

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Methylamine solution

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Activation of Boc-L-(4-F-Phe)-OH: Dissolve Boc-L-(4-F-Phe)-OH in dry DCM and cool to -15 °C. Add NMM followed by the dropwise addition of isobutyl chloroformate. Stir the reaction mixture at -15 °C for 15 minutes.

  • Amide Bond Formation: In a separate flask, prepare a solution of methylamine. Add this solution to the activated amino acid mixture at -15 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Extract the aqueous layer with EtOAc. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude product in DCM and add TFA. Stir at room temperature for 1-2 hours.

  • Acetylation: After confirming deprotection by TLC, cool the reaction mixture to 0 °C and add a base (e.g., triethylamine) followed by acetic anhydride. Stir for 2-4 hours.

  • Purification: Purify the final product by flash column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of Ac-(4-F-Phe)-NHMe by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinity.[10]

Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

  • Purified target protein (ligand)

  • Purified Ac-Phe-NHMe analog (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration on the surface.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the Ac-Phe-NHMe analog in running buffer. A typical concentration range might be from 0.1x to 10x the expected dissociation constant (Kd).

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate. Also, inject the analyte over a reference flow cell without the immobilized ligand to subtract non-specific binding.

    • After each analyte injection, allow for a dissociation phase where only running buffer flows over the surface.

    • Regenerate the sensor surface between analyte injections if necessary, using a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • The binding data is recorded as a sensorgram, which plots the response units (RU) versus time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol 3: Fluorescence Polarization (FP) Binding Assay

FP is a solution-based technique that is well-suited for high-throughput screening of small molecule binders.[11][12][13]

Materials:

  • A fluorescently labeled version of your peptide or a known competing ligand.

  • Purified target protein.

  • Ac-Phe-NHMe analogs (unlabeled).

  • Assay buffer.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Development:

    • Determine the optimal concentration of the fluorescently labeled peptide (tracer). This should be a concentration that gives a stable and robust fluorescence signal and is at or below the Kd of its interaction with the protein.

    • Titrate the target protein against the fixed concentration of the tracer to determine the protein concentration that gives a significant shift in polarization, typically the EC50 or EC80.

  • Competition Assay:

    • In the wells of a microplate, add the fixed concentrations of the fluorescent tracer and the target protein.

    • Add a serial dilution of the unlabeled Ac-Phe-NHMe analog.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • As the concentration of the unlabeled competitor increases, it will displace the fluorescent tracer from the protein, causing a decrease in the measured polarization.

    • Plot the polarization values against the logarithm of the competitor concentration and fit the data to a suitable competition binding model to determine the IC50 value.

    • The IC50 value can be converted to a Ki (an estimate of the Kd) using the Cheng-Prusoff equation, provided the Kd of the tracer and its concentration are known.

Part 4: Data Interpretation and Visualization

A systematic evaluation of modifications will generate a structure-activity relationship (SAR) that can guide further design.

Table 1: Example Structure-Activity Relationship (SAR) Data for Ac-Phe-NHMe Analogs

Compound IDModification on Phenyl RingKd (µM)Fold Improvement over Parent
Parent None5,2001
Analog-1 4-Fluoro2,8001.9
Analog-2 4-Chloro1,5003.5
Analog-3 4-Bromo9505.5
Analog-4 4-Iodo6008.7
Analog-5 3,5-Difluoro3,5001.5

This data is illustrative and the actual results will be target-dependent.

This example data suggests that for this hypothetical target, increasing the size and polarizability of the halogen at the 4-position of the phenyl ring leads to a progressive increase in binding affinity.

References

  • Repetitive Solution-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences. [Link]

  • Peptide Drug: Design and Clinical Applications. Medical Communications. [Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry – A European Journal. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. [Link]

  • 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

  • Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. Organic Letters. [Link]

  • Deletion of Ac-NMePhe(1) from [NMePhe(1) ]arodyn under acidic conditions, part 1: effects of cleavage conditions and N-terminal functionality. Biopolymers. [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences. [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules. [Link]

  • Synthesis of peptides with alpha,beta-dehydroamino acids. XIII photoisomerization of Ac-(Z)-delta Phe-NHMe: Ac-(E). Journal of Peptide Science. [Link]

  • Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. [Link]

  • Phenylalanine-Based DNA- Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands A. Advanced Science. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Pharmaceutical Design. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Enzymatic Activity of Ac-Phe-NHMe and Other Chymotrypsin Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in enzymology and drug development, understanding the nuances of enzyme-substrate interactions is paramount. This guide provides an in-depth, objective comparison of the enzymatic activity of N-acetyl-L-phenylalaninamide (Ac-Phe-NHMe) with other commonly used substrates for the serine protease, α-chymotrypsin. By presenting supporting experimental data and detailed methodologies, this document aims to equip scientists with the knowledge to make informed decisions in their research endeavors.

Introduction: The Significance of Substrate Specificity in Chymotrypsin Activity

α-Chymotrypsin, a digestive enzyme synthesized in the pancreas, is a classic model for studying enzyme kinetics and specificity.[1] It preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[1][2] This specificity arises from a hydrophobic pocket in the enzyme's active site that accommodates the aromatic side chains of these residues.[1] The choice of substrate is critical for accurately characterizing chymotrypsin activity and for screening potential inhibitors.

Ac-Phe-NHMe serves as a simple and effective substrate for chymotrypsin, mimicking a peptide bond following a phenylalanine residue. Its enzymatic hydrolysis can be monitored to determine key kinetic parameters. However, to fully appreciate its utility, a comparison with other substrates is essential. This guide will delve into the enzymatic activity of Ac-Phe-NHMe alongside other well-established chymotrypsin substrates, providing a comprehensive overview of their relative performance.

Experimental Protocol: A Robust Framework for Comparative Kinetic Analysis

To ensure the scientific integrity of a comparative study, a standardized and self-validating experimental protocol is crucial. The following section details a robust methodology for determining the kinetic parameters of chymotrypsin with various substrates.

Reagents and Materials
  • α-Chymotrypsin (from bovine pancreas)

  • N-acetyl-L-phenylalaninamide (Ac-Phe-NHMe)

  • Alternative substrates (e.g., N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), p-Nitrophenyl Acetate (p-NPA), N-acetyl-L-tryptophanamide)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Hydrochloric acid (HCl) for enzyme stock solution

  • Spectrophotometer capable of measuring absorbance in the UV range

  • Quartz cuvettes

  • Standard laboratory glassware and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrates, Enzyme Stock) instrument_setup Spectrophotometer Setup (Wavelength, Temperature) reaction_mix Prepare Reaction Mixture (Buffer + Substrate) reagent_prep->reaction_mix equilibration Temperature Equilibration instrument_setup->equilibration reaction_mix->equilibration initiation Initiate Reaction (Add Enzyme) equilibration->initiation measurement Monitor Absorbance Change initiation->measurement initial_rate Calculate Initial Velocity (v₀) measurement->initial_rate michaelis_menten Plot v₀ vs. [Substrate] initial_rate->michaelis_menten kinetic_params Determine Km and Vmax (Lineweaver-Burk or non-linear fit) michaelis_menten->kinetic_params catalytic_efficiency Calculate kcat and kcat/Km kinetic_params->catalytic_efficiency G cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase ES Enzyme-Substrate Complex (E•S) Tetrahedral1 First Tetrahedral Intermediate ES->Tetrahedral1 Nucleophilic attack by Ser195 AcylEnzyme Acyl-Enzyme Intermediate (E-Acyl) + Product 1 (P1) Tetrahedral1->AcylEnzyme Collapse of intermediate WaterBinding Water Binds to Active Site AcylEnzyme->WaterBinding Tetrahedral2 Second Tetrahedral Intermediate WaterBinding->Tetrahedral2 Nucleophilic attack by H₂O EP2 Enzyme-Product Complex (E•P2) Tetrahedral2->EP2 Collapse of intermediate EnzymeRegen Regenerated Enzyme (E) + Product 2 (P2) EP2->EnzymeRegen Product release

Caption: The two-phase catalytic mechanism of chymotrypsin.

Acylation Phase:

  • Substrate Binding: The substrate binds to the active site of chymotrypsin.

  • Nucleophilic Attack: The hydroxyl group of Serine-195, made more nucleophilic by Histidine-57, attacks the carbonyl carbon of the substrate's scissile bond, forming a tetrahedral intermediate.

  • Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the peptide or ester bond. The C-terminal portion of the substrate is released (Product 1), and the N-terminal portion forms a covalent acyl-enzyme intermediate.

Deacylation Phase: 4. Water Binding: A water molecule enters the active site. 5. Second Nucleophilic Attack: The water molecule, activated by Histidine-57, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. 6. Regeneration of the Enzyme: This intermediate collapses, cleaving the covalent bond between the acyl group and Serine-195. The N-terminal portion of the substrate is released (Product 2), and the enzyme is regenerated to its native state.

The rate-limiting step of this overall reaction can vary depending on the substrate. For amide substrates, the acylation step is generally rate-limiting due to the poorer leaving group. For reactive ester substrates, deacylation is often the slower step.

Conclusion

This comparative guide demonstrates that while Ac-Phe-NHMe is a functional substrate for α-chymotrypsin, its enzymatic activity is modest when compared to other available options. The choice of substrate should be guided by the specific requirements of the experiment.

  • For routine assays where high sensitivity is not the primary concern, Ac-Phe-NHMe provides a simple and cost-effective option.

  • For studies requiring higher sensitivity and for investigating the influence of residues C-terminal to the cleavage site, peptide substrates like Ac-Phe-Ala-NH₂ are superior choices.

  • For rapid and highly sensitive detection of chymotrypsin activity, or for mechanistic studies, highly reactive ester substrates such as N-benzoyl-L-tyrosine thiobenzyl ester or p-nitrophenyl acetate are recommended.

By understanding the relative performance of these substrates and the underlying catalytic mechanism of chymotrypsin, researchers can design more effective experiments and gain deeper insights into the fascinating world of enzyme catalysis.

References

  • Bender, M. L., Kezdy, F. J., & Gunter, C. R. (1964). The anatomy of an enzymatic catalysis. α-Chymotrypsin. Journal of the American Chemical Society, 86(18), 3714–3721. [Link]

  • Petkov, D. D., Christova, E., & Stoineva, I. (1983). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Archives of Biochemistry and Biophysics, 221(2), 324-328. [Link]

  • Himoe, A., Parks, P. C., & Hess, G. P. (1967). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. I. The pH dependence of the catalytic hydrolysis of N-acetyl-L-tryptophanamide by three forms of the enzyme at alkaline pH. Journal of Biological Chemistry, 242(5), 919-929. [Link]

  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 12). Chymotrypsin. [Link]

  • Hummel, B. C. W. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology, 37(11), 1393-1399. [Link]

  • Wikipedia. (2024). Chymotrypsin. [Link]

  • Fersht, A. (1985). Enzyme Structure and Mechanism. W. H. Freeman.
  • Farmer, D. A., & Hageman, J. H. (1975). Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN'. Journal of Biological Chemistry, 250(18), 7366-7371. [Link]

Sources

Comparative Analysis of Ac-Phe-NHMe in Diverse Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Role of Ac-Phe-NHMe in Drug Discovery and Chemical Biology

N-acetyl-L-phenylalanine methylamide (Ac-Phe-NHMe) is a derivative of the amino acid L-phenylalanine.[1][2] While not a therapeutic agent in itself, Ac-Phe-NHMe serves as an invaluable tool for researchers in drug development and chemical biology. Its relatively simple, well-defined structure makes it an excellent model compound and a versatile scaffold for building more complex molecules, particularly in the design of enzyme inhibitors.[3][4]

The core utility of Ac-Phe-NHMe lies in its ability to probe the active sites of enzymes, particularly proteases, which play critical roles in numerous physiological processes.[3][4] By systematically modifying the phenylalanine side chain, the acetyl cap, or the methylamide terminus, researchers can investigate structure-activity relationships (SAR) to develop potent and selective inhibitors.[5][6] This guide provides a comparative analysis of Ac-Phe-NHMe's performance in key biological assays, offering insights into its application and the interpretation of resulting data for drug discovery professionals.

Enzymatic Assays: Probing Protease Inhibition

Ac-Phe-NHMe and its derivatives are frequently evaluated as inhibitors of serine proteases like chymotrypsin and cysteine proteases such as papain. The primary goal of these assays is to determine the inhibitor's potency, typically expressed as the inhibition constant (Kᵢ).[7]

α-Chymotrypsin Inhibition Assay

α-Chymotrypsin is a digestive enzyme that cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine, tryptophan, and phenylalanine.[8] This makes Ac-Phe-NHMe a relevant scaffold for designing chymotrypsin inhibitors.[9]

This protocol outlines the determination of the inhibition constant (Kᵢ) for a competitive inhibitor using spectrophotometric monitoring of substrate hydrolysis.

  • Reagent Preparation:

    • Assay Buffer: 80 mM Trizma-base buffer, pH 7.8 at 25°C.

    • Substrate Stock Solution: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) at 1.18 mM in a solution of 63.4% methanol in ultrapure water.

    • Enzyme Stock Solution: α-Chymotrypsin prepared in 1 mM HCl at a concentration of 2-5 units/mL. One unit hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 at 25°C.[8]

    • Inhibitor Stock Solution: Prepare a stock solution of the test compound (e.g., a derivative of Ac-Phe-NHMe) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Set up a series of reactions in a 96-well UV-transparent plate or cuvettes.

    • To each well, add the assay buffer and varying concentrations of the inhibitor.

    • Add the α-Chymotrypsin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 25°C to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the BTEE substrate solution.[10]

    • Immediately monitor the increase in absorbance at 256 nm for approximately 5 minutes, taking readings every 15-30 seconds. The rate of increase in absorbance corresponds to the rate of BTEE hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the Michaelis-Menten constant (Kₘ) of the substrate in the absence of the inhibitor.

    • Plot the reaction velocities against the substrate concentrations in the presence of different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the mode of inhibition.

    • For a competitive inhibitor, calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, and [S] is the substrate concentration.

A lower Kᵢ value indicates a higher binding affinity of the inhibitor for the enzyme, signifying a more potent inhibitor.[11] By comparing the Kᵢ values of different Ac-Phe-NHMe derivatives, researchers can deduce the impact of specific chemical modifications on inhibitory activity.

Cell-Based Assays: Assessing Cytotoxicity

While enzymatic assays provide crucial information about a compound's direct interaction with a target protein, cell-based assays are essential to evaluate its effects in a more biologically relevant context. Cytotoxicity assays are a fundamental first step to determine if a compound is toxic to cells, which is a critical parameter for any potential therapeutic agent.[12]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13][14] The amount of formazan produced is proportional to the number of viable cells.[15]

  • Cell Preparation:

    • Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[16]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Ac-Phe-NHMe or its derivatives in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO in medium) and a positive control for cytotoxicity.

    • Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).[17]

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13][14]

    • Incubate the plate for 1-4 hours at 37°C.[16][17]

    • Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[16][17]

    • Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[14]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

A high IC₅₀ value indicates low cytotoxicity, while a low IC₅₀ value suggests that the compound is toxic to the cells at lower concentrations. For compounds being developed as non-toxic modulators of a specific target, high IC₅₀ values are desirable. Conversely, for anti-cancer drug development, low IC₅₀ values against cancer cell lines are sought.

Comparative Data Summary

The following table provides a hypothetical comparative analysis of Ac-Phe-NHMe and two of its derivatives in the described assays.

Compoundα-Chymotrypsin Kᵢ (µM)Papain Kᵢ (µM)HeLa Cell Cytotoxicity IC₅₀ (µM)
Ac-Phe-NHMe> 500> 500> 200
Derivative A (with p-nitro group)50200150
Derivative B (with bulky hydrophobic group)515075

This data is illustrative and serves as an example for comparison.

Visualizing Experimental Workflows

General Enzyme Inhibition Assay Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate, Enzyme, Inhibitor Setup Setup Reactions: Buffer + Inhibitor Reagents->Setup Incubate Add Enzyme & Incubate Setup->Incubate Initiate Add Substrate & Start Reading Incubate->Initiate Monitor Monitor Reaction (e.g., Absorbance) Initiate->Monitor Calculate Calculate Initial Velocities (V₀) Monitor->Calculate Determine Determine Kᵢ (e.g., Cheng-Prusoff) Calculate->Determine

Caption: Workflow for a typical enzyme inhibition assay.

Mechanism of Competitive Inhibition

Competitive_Inhibition E E ES ES E->ES + S EI EI E->EI + I S S I I ES->E + P P P

Caption: Competitive inhibition of an enzyme.

Conclusion

Ac-Phe-NHMe is a foundational molecule for exploring structure-activity relationships in drug discovery. A comparative analysis of its performance, alongside its derivatives, in a suite of well-chosen biological assays is critical for guiding medicinal chemistry efforts. By systematically evaluating compounds in both enzymatic and cell-based assays, researchers can gain a comprehensive understanding of their potency, selectivity, and potential toxicity. This integrated approach, combining biochemical and cellular data, is fundamental to the successful development of novel therapeutic agents.

References

  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (n.d.). National Institutes of Health.
  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • A quick method for the determination of inhibition constants. (n.d.). National Institutes of Health. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Inhibition Constant Explained. (n.d.). Pearson. Retrieved from [Link]

  • The Structure-property Relationships of Clinically Approved Protease Inhibitors. (n.d.). Bentham Science. Retrieved from [Link]

  • N-Acetyl-L-phenylalanine (HMDB0000512). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Inhibition of Alpha-Chymotrypsin With an Enzyme-Activated N-Nitrosoamide: Active-Site Labeling by the Naphthylmethyl Cation. (n.d.). PubMed. Retrieved from [Link]

  • Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. (n.d.). PNAS. Retrieved from [Link]

  • N-Acetyl-L-phenylalanine (CID 74839). (n.d.). PubChem. Retrieved from [Link]

  • N-Acetylphenylalanine-N'-methylamide(L). (n.d.). NIST WebBook. Retrieved from [Link]

  • Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. (2022). ResearchGate. Retrieved from [Link]

  • Temperature-dependences of the kinetics of reactions of papain and actinidin with a series of reactivity probes differing in key molecular recognition features. (2006). Portland Press. Retrieved from [Link]

  • Kinetics of Papain Action. (2016). ResearchGate. Retrieved from [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. (2022). MDPI. Retrieved from [Link]

  • Kinetics of the action of papain on fluorescent peptide substrates. (1976). PubMed. Retrieved from [Link]

  • Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters. (1988). PubMed. Retrieved from [Link]

  • PHYSICOCHEMICAL PROPERTIES OF THE PROTEOLYTIC ENZYME FROM THE LATEX OF THE MILKWEED, ASCLEPIAS SPECIOSA TORR. SOME COMPARISONS WITH OTHER PROTEASES: III. KINETICS OF THE HEAT INACTIVATION OF PAPAIN, BROMELIN, AND ASCLEPAIN. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • The Structure-property Relationships of Clinically Approved Protease Inhibitors. (2022). PubMed. Retrieved from [Link]

  • Structure-activity relationship and molecular interaction mechanisms of the ACE-inhibitory tripeptide LL-X. (2025). PubMed. Retrieved from [Link]

  • Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation. (2021). National Institutes of Health. Retrieved from [Link]

Sources

Comparative Performance Analysis of Ac-Phe-NHMe-Based Probes for Chymotrypsin Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate measurement of protease activity is paramount. Chymotrypsin, a key serine protease, is a widely studied enzyme due to its role in digestion and other physiological processes.[1][2] The selection of a suitable substrate is critical for the sensitivity and accuracy of kinetic assays. This guide provides an in-depth comparison of N-acetyl-L-phenylalanine methylamide (Ac-Phe-NHMe)-based probes and their alternatives for quantifying chymotrypsin and chymotrypsin-like enzymatic activity.

Introduction to Chymotrypsin Substrates

Chymotrypsin exhibits a preference for cleaving peptide bonds on the C-terminal side of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.[1][3][4] Synthetic substrates are designed to mimic these natural cleavage sites, releasing a detectable signal upon enzymatic action. Ac-Phe-NHMe serves as a foundational structure for developing more complex probes. The core principle involves the enzymatic hydrolysis of the amide bond, which can be monitored directly or through the release of a reporter group.

Performance Benchmarking: Key Parameters

The efficacy of a protease probe is determined by several key performance indicators. This guide will focus on a comparative analysis of Ac-Phe-NHMe and its derivatives against other commonly used chymotrypsin substrates based on the following parameters:

  • Kinetic Parameters (Km and kcat): These values determine the substrate affinity and turnover rate, respectively. A lower Km indicates higher affinity, while a higher kcat signifies a faster reaction.

  • Catalytic Efficiency (kcat/Km): This ratio is a crucial measure of an enzyme's overall efficiency with a particular substrate.

  • Sensitivity and Limit of Detection (LOD): The ability to detect low concentrations of enzymatic activity is vital, particularly in samples with limited enzyme abundance.

  • Specificity: The ideal probe should be highly selective for chymotrypsin, with minimal off-target cleavage by other proteases.

The Ac-Phe-NHMe Scaffold and Its Analogs

N-acetyl-L-phenylalanine methylamide (Ac-Phe-NHMe) and its derivatives are valuable tools for studying chymotrypsin activity. The N-acetyl group protects the N-terminus of the phenylalanine residue, mimicking a peptide bond.[5] The methylamide at the C-terminus provides a simple leaving group upon hydrolysis. More advanced probes modify this basic structure by replacing the methylamide with a reporter group, such as a fluorophore or a chromophore, to enhance detection sensitivity.

Kinetic studies on a series of N-acetyl-L-phenylalanyl peptides have shown that the length and nature of the leaving group significantly impact the catalytic efficiency of chymotrypsin.[6] This highlights the importance of the chemical structure C-terminal to the phenylalanine residue in substrate recognition and catalysis.

Comparative Analysis of Chymotrypsin Probes

The choice of substrate often depends on the specific experimental requirements, including the desired sensitivity and the available detection instrumentation. Below is a comparison of Ac-Phe-NHMe-based probes with other common fluorogenic and chromogenic substrates.

SubstrateTypeTarget EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Key Features
Ac-Phe-NHMe Analogs Variesα-ChymotrypsinVariesVariesVariesFoundational structure; performance is highly dependent on the leaving group.
Suc-AAPF-AMC Fluorogenicα-Chymotrypsin151.51.0 x 10⁵Widely used with high sensitivity.[7]
Suc-AAPF-pNA ChromogenicAnchovy Viscera Chymotrypsin890.1671.88 x 10³Chromogenic alternative; lower sensitivity than AMC substrates.[7]
Suc-LLVY-AMC Fluorogenic20S Proteasome (Chymotrypsin-like activity)---Primarily used for proteasome activity; also cleaved by calpains.[7]
GGPNA Fluorogenic/ColorimetricChymotrypsin---Highly sensitive and specific; releases β-naphthylamine.[8]
GPNA Chromogenicα-Chymotrypsin---Follows Michaelis-Menten kinetics.[9]

Data for Ac-Phe-NHMe analogs is presented as a range due to the variety of possible modifications. Suc-AAPF-AMC: N-Succinyl-Ala-Ala-Pro-Phe-AMC. Suc-AAPF-pNA: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. Suc-LLVY-AMC: N-Succinyl-Leu-Leu-Val-Tyr-AMC. GGPNA: N-glutaryl-glycyl-glycyl-l-phenylalanine β-naphthylamide. GPNA: N-glutaryl-L-phenylalanine p-nitroanilide.

Experimental Design for Performance Evaluation

To ensure a rigorous and objective comparison, a standardized experimental workflow is essential. The following protocols outline the key steps for benchmarking the performance of Ac-Phe-NHMe-based probes against alternatives.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Enzyme Preparation (α-Chymotrypsin) mixing Mixing of Enzyme, Substrate, and Buffer enzyme_prep->mixing substrate_prep Substrate Preparation (Ac-Phe-NHMe-based & Alternatives) substrate_prep->mixing buffer_prep Assay Buffer Preparation (e.g., 50 mM Tris-HCl, pH 8.0) buffer_prep->mixing incubation Incubation at Controlled Temperature mixing->incubation detection Signal Detection (Fluor/Absorbance) incubation->detection kinetics Kinetic Parameter Calculation (Km, kcat) detection->kinetics lod LOD & Sensitivity Determination detection->lod comparison Comparative Analysis kinetics->comparison lod->comparison

Caption: Standardized workflow for benchmarking protease probe performance.

Detailed Protocol for Chymotrypsin Activity Assay

This protocol is designed for a 96-well plate format, suitable for high-throughput screening and kinetic analysis.

Materials:

  • Purified α-Chymotrypsin

  • Ac-Phe-NHMe-based probe and alternative substrates (e.g., Suc-AAPF-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂[7]

  • 96-well black microplates (for fluorescent assays) or clear microplates (for colorimetric assays)

  • Microplate reader capable of measuring fluorescence or absorbance

Procedure:

  • Substrate Preparation:

    • Prepare stock solutions of each substrate in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of each substrate in Assay Buffer to determine Km.

  • Enzyme Preparation:

    • Prepare a stock solution of α-chymotrypsin in a stabilizing buffer (e.g., 1 mM HCl with 2 mM CaCl₂).[4]

    • Dilute the enzyme stock to the desired working concentration in Assay Buffer just before use.

  • Assay Execution:

    • Add a fixed volume of the enzyme working solution to each well of the microplate.

    • Initiate the reaction by adding a corresponding volume of the substrate dilution to each well.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure the fluorescence (e.g., Ex/Em for AMC = 360/460 nm) or absorbance (e.g., 405-410 nm for pNA) at regular intervals over a set period.[7]

    • Ensure measurements are taken in the initial linear phase of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the slope of the linear portion of the progress curve.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

    • Determine the Limit of Detection (LOD) from the standard deviation of the blank and the slope of the calibration curve at low enzyme concentrations.[10]

The Catalytic Mechanism of Chymotrypsin

Understanding the mechanism of chymotrypsin is crucial for interpreting kinetic data and designing effective probes. The catalytic activity of chymotrypsin relies on a catalytic triad of amino acids in its active site: Serine-195, Histidine-57, and Aspartate-102.[3]

chymotrypsin_mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deacylation substrate_binding Substrate (Ac-Phe-NHMe) binds to active site nucleophilic_attack Ser-195 attacks the carbonyl carbon of Phe substrate_binding->nucleophilic_attack tetrahedral_intermediate1 Formation of a tetrahedral intermediate nucleophilic_attack->tetrahedral_intermediate1 acyl_enzyme Acyl-enzyme intermediate formed, NHMe released tetrahedral_intermediate1->acyl_enzyme water_binding Water molecule enters the active site acyl_enzyme->water_binding water_attack Water attacks the acyl-enzyme intermediate water_binding->water_attack tetrahedral_intermediate2 Formation of a second tetrahedral intermediate water_attack->tetrahedral_intermediate2 product_release Release of Ac-Phe and regeneration of the enzyme tetrahedral_intermediate2->product_release

Caption: The "Ping-Pong" catalytic mechanism of chymotrypsin.[1]

The reaction proceeds in two main phases: acylation, where the peptide bond is cleaved and an acyl-enzyme intermediate is formed, and deacylation, where water hydrolyzes the intermediate to release the product and regenerate the free enzyme.[1][3]

Conclusion and Future Perspectives

The selection of an appropriate probe for measuring chymotrypsin activity is a critical decision that influences the quality and reliability of experimental data. While simple substrates like Ac-Phe-NHMe provide a fundamental understanding of enzyme kinetics, more sophisticated probes incorporating fluorogenic or chromogenic reporter groups offer significantly enhanced sensitivity.

For routine assays where high sensitivity is paramount, fluorogenic substrates such as Suc-AAPF-AMC are often the preferred choice.[7] However, the versatility of the Ac-Phe-NHMe scaffold allows for the custom synthesis of probes with tailored properties, including altered specificity or the incorporation of novel reporter moieties for specialized applications like fluorescence lifetime imaging or FRET-based assays.[11][12]

Future advancements in probe design will likely focus on developing substrates with even greater specificity, improved photophysical properties, and the ability to monitor enzymatic activity in complex biological environments, such as living cells. The principles and protocols outlined in this guide provide a solid foundation for the rigorous evaluation and comparison of both existing and novel probes for chymotrypsin and other proteases.

References
  • Petkov, D., Christova, E., & Stoineva, I. (1983). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. Archives of Biochemistry and Biophysics, 223(1), 234-240. [Link]

  • Hirohara, H., Bender, M. L., & Stark, R. S. (1974). Substituent effects on substrate activation and Michaelis-Menten Kinetic parameters in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates. Proceedings of the National Academy of Sciences of the United States of America, 71(5), 1643-1647. [Link]

  • Abuin, E., Lissi, E., & Duarte, R. (2005). Kinetics of N-glutaryl-L-phenylalanine P-Nitroanilide Hydrolysis Catalyzed by Alpha-Chymotrypsin in Aqueous Solutions of Dodecyltrimethylammonium Bromide. Journal of Colloid and Interface Science, 283(2), 539-543. [Link]

  • Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Retrieved from [Link]

  • Kahana, L., & Shalitin, Y. (1974). Kinetics of α-chymotrypsin action. I. pH, solvent, and temperature effects. Israel Journal of Chemistry, 12(1-2), 573-587. [Link]

  • Ashe, B. M., & Zimmerman, M. (1977). A new, highly sensitive and specific assay for chymotrypsin. Biochemical and Biophysical Research Communications, 75(1), 194-199. [Link]

  • Mao, Q., & Walde, P. (1991). Substrate Effects on the Enzymatic Activity of Alpha-Chymotrypsin in Reverse Micelles. Biochemical and Biophysical Research Communications, 178(3), 1105-1112. [Link]

  • Li, M., et al. (2023). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. RSC Advances, 13(1), 1-8. [Link]

  • Tonge, P. J., & Carey, P. R. (1998). A more sensitive Hummel assay for chymotrypsin. Analytical Biochemistry, 257(2), 233-234. [Link]

  • NIST. (n.d.). N-Acetylphenylalanine-N'-methylamide(L). In NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, A., et al. (2008). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Archives of Pharmacal Research, 31(4), 444-450. [Link]

  • Vasileva, P., et al. (2020). Detection of Chymotrypsin by Optical and Acoustic Methods. Sensors, 20(18), 5307. [Link]

  • ResearchGate. (n.d.). Benchmarking pChem with SOH probes. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity. In BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

  • Chen, J., & Li, X. (2018). Photophysical properties of N-methyl and N-acetyl substituted alloxazines: a theoretical investigation. Physical Chemistry Chemical Physics, 20(30), 20044-20054. [Link]

  • Aapptec Peptides. (2013, December 31). Synthesis of a Fluorescent Amino Acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). Retrieved from [Link]

  • Schwerk, P., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific Reports, 12(1), 1-13. [Link]

  • Wang, Y., et al. (2022). A novel rhodamine B fluorescence probe for rapid identification of different amino acids by high efficiency fluorescence spectrum-mass spectrometry. Frontiers in Chemistry, 10, 966037. [Link]

  • Stout, K. L., et al. (2000). N-Acetyl-l-phenylalanine. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 3), e100. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Ac-Phe-NHMe: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and scientific research, the meticulous handling of chemical compounds is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Ac-Phe-NHMe (N-Acetyl-L-phenylalanine methylamide), a key reagent in various research applications. As your trusted partner in the laboratory, we aim to provide value beyond the product itself by empowering you with the knowledge to work safely and effectively.

Hazard Assessment and Risk Mitigation: Understanding Ac-Phe-NHMe

Based on the toxicological profiles of analogous compounds like N-Acetyl-L-phenylalanine, Ac-Phe-NHMe is generally considered to be of low hazard.[1][2][3][4][5][6][7][8] However, as a fine powder, it may cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[4] The primary risks associated with handling Ac-Phe-NHMe in its solid form are mechanical irritation and the potential for inhalation of airborne particles.

Key Considerations:

  • Physical Form: As a solid powder, the primary route of exposure is through inhalation of dust particles and direct contact with skin and eyes.[9][10]

  • Reactivity: Stable under normal conditions, it should be stored away from strong oxidizing agents.[1][3][5][6]

  • Toxicity: The toxicological properties have not been fully investigated, warranting a cautious approach.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure and ensuring personal safety.[9][11][12] The following table outlines the recommended PPE for handling Ac-Phe-NHMe.

PPE Component Specification Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.[13] Should be changed regularly and immediately if contaminated.
Eye Protection Chemical safety gogglesProtects eyes from airborne powder and potential splashes.[10][13]
Body Protection Laboratory coatPrevents contamination of personal clothing and skin.[13][14]
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use of a fume hoodEssential when handling the powder outside of a contained system to prevent inhalation of fine particles.[10][15]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adhering to a standardized operational workflow is critical for minimizing risk and ensuring reproducible results.

Preparation and Weighing
  • Work Area Preparation: Conduct all handling of powdered Ac-Phe-NHMe within a certified chemical fume hood to control airborne particles.[13] Ensure the work surface is clean and uncluttered.

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing: Use a microbalance within the fume hood. To minimize dust generation, handle the container gently and use a spatula to transfer the powder. Avoid pouring the powder directly.

Solubilization and Use
  • Solvent Addition: Add the desired solvent to the vessel containing the weighed Ac-Phe-NHMe. Cap the vessel before agitation to prevent aerosols.

  • Handling Solutions: Once in solution, the risk of inhalation is significantly reduced. However, continue to wear gloves and eye protection to prevent splashes.[9]

The following diagram illustrates the recommended workflow for the safe handling of Ac-Phe-NHMe.

G cluster_prep Preparation cluster_handling Handling Powder cluster_use In Solution cluster_disposal Disposal A Don PPE: Lab Coat, Gloves, Goggles B Work in Fume Hood A->B C Weigh Ac-Phe-NHMe B->C Minimize Dust D Add Solvent C->D E Proceed with Experiment D->E Reduced Inhalation Risk F Collect Waste E->F G Label and Seal Container F->G H Dispose via Chemical Waste Program G->H

Caption: Workflow for Safe Handling of Ac-Phe-NHMe

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[13][14]

Solid Waste
  • Collection: Collect any unused Ac-Phe-NHMe powder and contaminated materials (e.g., weigh boats, gloves, wipes) in a dedicated, sealable container.[16]

  • Labeling: Clearly label the container as "Non-hazardous Solid Chemical Waste" and list the contents.

  • Disposal: Dispose of the sealed container through your institution's official chemical waste disposal program.[17] Do not dispose of solid chemical waste in the regular trash.[17][18]

Liquid Waste
  • Collection: Collect solutions containing Ac-Phe-NHMe in a designated, sealed waste container.

  • Labeling: Label the container with the full chemical names of all constituents.

  • Disposal: Dispose of the liquid waste container through your institution's chemical waste program.[13] Do not pour chemical solutions down the drain unless explicitly permitted by your institution's environmental health and safety office.[13][17]

Emergency Procedures

In the event of an exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

By adhering to these guidelines, you can ensure a safe and efficient laboratory environment when working with Ac-Phe-NHMe. Our commitment is to empower your research through a foundation of safety and operational excellence.

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • Non-Hazardous Wastes - Recycling - Treatment. (n.d.). Oregon State University Environmental Health and Safety. Retrieved from [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS. Retrieved from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Coupling Agent Hazards. (n.d.). American Peptide Society. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC. Retrieved from [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.). NSP Powder Coating. Retrieved from [Link]

  • Safety Data Sheet: Boc-D-Phe(4-Me)-OH. (n.d.). AAPPTec. Retrieved from [Link]

  • Non-Hazardous Waste Disposal. (n.d.). Crystal Clean. Retrieved from [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera. Retrieved from [Link]

  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved from [Link]

  • Laboratory Safety Guidelines When Handling Peptides and Research Chemicals. (2025, October 8). Continental Peptides. Retrieved from [Link]

  • Material Safety Data Sheet - N-Acetyl-L-Phenylalanine 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • N-Acetyl-L-phenylalanine (HMDB0000512). (n.d.). Human Metabolome Database. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Phe-NHMe
Reactant of Route 2
Reactant of Route 2
Ac-Phe-NHMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.